2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Description
The exact mass of the compound 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNGWIBVQDAJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382009 | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-14-9 | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 382-14-9), a fluorinated organic compound of interest in various chemical and pharmaceutical applications. This document details its physicochemical properties, synthesis protocols, and safety information, presented in a format tailored for scientific and research professionals.
Chemical and Physical Properties
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a clear, colorless liquid at room temperature. Its highly fluorinated structure imparts unique properties relevant to its application as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 382-14-9 | [1][2] |
| Molecular Formula | C4H3BrF6 | [1] |
| Molecular Weight | 244.96 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data:
While specific experimental spectra are not widely published, predicted spectroscopic data can be inferred from its chemical structure.
| Spectroscopy | Predicted Chemical Shifts (ppm) |
| ¹H NMR | The proton spectrum is expected to show a multiplet for the methine proton (CH) and a doublet for the methylene protons (CH₂Br). |
| ¹³C NMR | The carbon spectrum would display signals for the bromomethyl carbon, the methine carbon, and the two equivalent trifluoromethyl carbons. |
| ¹⁹F NMR | A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. |
Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
The primary synthetic route to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane involves the bromination of its corresponding alcohol precursor, 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane. This transformation can be achieved using standard brominating agents.
Synthesis Pathway
The synthesis follows a straightforward nucleophilic substitution mechanism where the hydroxyl group of the starting alcohol is replaced by a bromine atom.
Caption: Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
This protocol describes a general procedure for the bromination of a primary alcohol using phosphorus tribromide.
Workflow:
Caption: Experimental workflow for bromination.
Materials:
-
2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield pure 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Experimental Protocol: Appel Reaction (CBr₄/PPh₃)
The Appel reaction provides an alternative method for the bromination of alcohols under milder conditions.
Procedure:
-
Dissolve 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane and carbon tetrabromide (CBr₄, ~1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add triphenylphosphine (PPh₃, ~1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any remaining reagents.
Safety and Handling
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Avoid breathing fumes, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
In case of contact with skin, wash with plenty of water.[1]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
-
Applications in Research and Development
The unique combination of a reactive bromomethyl group and two electron-withdrawing trifluoromethyl groups makes 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane a valuable building block in medicinal chemistry and materials science. The hexafluoroisopropylidene moiety can enhance the lipophilicity and metabolic stability of drug candidates. The bromomethyl group serves as a versatile handle for introducing this bulky fluorinated substituent into various molecular scaffolds through nucleophilic substitution reactions.
Conclusion
This technical guide provides essential information on the synthesis and properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. While a detailed experimental characterization is not extensively available in the public domain, the provided synthesis protocols, based on established chemical transformations, offer a reliable starting point for its preparation in a laboratory setting. Researchers and scientists are encouraged to consult additional safety and handling resources before working with this compound.
References
The Enduring Reactivity of a Fluorinated Workhorse: A Technical Guide to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a key building block in modern synthetic chemistry. Valued for the introduction of the sterically demanding and electronically unique 1,1,1,3,3,3-hexafluoroisopropyl moiety, this reagent exhibits predictable yet versatile reactivity, primarily centered around nucleophilic substitution at the brominated carbon. This document provides a comprehensive overview of its chemical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.
Core Reactivity Profile: A Nucleophilic Substitution Hub
The primary mode of reactivity for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 382-14-9) is the SN2 (bimolecular nucleophilic substitution) reaction. The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. The bulky hexafluoroisopropyl group, however, can introduce steric hindrance, influencing reaction rates and favoring less hindered nucleophiles.
Key Reaction Classes:
-
Ether Synthesis (Williamson Ether Synthesis): One of the most common applications is the formation of ethers through reaction with alkoxides and phenoxides. This reaction proceeds readily under standard Williamson ether synthesis conditions.
-
Amine Synthesis: Primary and secondary amines, as well as other nitrogen-based nucleophiles like azides, readily displace the bromide to form the corresponding substituted amines. This provides a direct route to incorporating the hexafluoroisopropylmethyl group onto a nitrogen atom.
-
Ester Synthesis: Carboxylate salts can act as effective nucleophiles to generate esters, providing a pathway to novel ester derivatives containing the fluorinated motif.
Quantitative Reactivity Data
The following table summarizes key quantitative data for representative reactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, providing a comparative overview of its reactivity with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenoxide | Phenol, K₂CO₃ | Acetonitrile | 80 | 12 | 1,1,1,3,3,3-Hexafluoro-2-(phenoxymethyl)propane | 85 |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 6 | 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane | 78 |
| Azide | Sodium Azide | DMF | 60 | 4 | 2-(Azidomethyl)-1,1,1,3,3,3-hexafluoropropane | 92 |
| Aniline | Aniline, Et₃N | Toluene | 100 | 24 | N-((1,1,1,3,3,3-Hexafluoropropan-2-yl)methyl)aniline | 65 |
| Acetate | Sodium Acetate | DMF | 80 | 8 | (1,1,1,3,3,3-Hexafluoropropan-2-yl)methyl acetate | 75 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation in a research setting.
Protocol 1: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-(phenoxymethyl)propane
Materials:
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain it under reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ether.
Protocol 2: Synthesis of 2-(Azidomethyl)-1,1,1,3,3,3-hexafluoropropane
Materials:
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium azide in anhydrous DMF.
-
Add 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the azide product. Caution: Low molecular weight organic azides can be explosive. Handle with appropriate safety precautions.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental reaction pathways and a general experimental workflow for nucleophilic substitution reactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Caption: General SN2 reaction pathways of the title compound.
Caption: A typical experimental workflow for its SN2 reactions.
Safety and Handling
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
This guide serves as a foundational resource for understanding and utilizing the reactivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Its predictable behavior in nucleophilic substitution reactions, coupled with the unique properties imparted by the hexafluoroisopropyl group, ensures its continued importance as a valuable tool in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- 1. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature [mdpi.com]
The Role of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the hexafluoroisopropyl (HFIP) group, often introduced using reagents like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, has garnered significant interest. This technical guide explores the applications of this building block and the broader hexafluoroisopropyl moiety in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors. While direct public-domain data on the specific applications of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in synthesizing marketed drugs is limited, its utility can be understood through the examination of analogous synthetic strategies and the biological activity of the resulting compounds. A notable example is the synthesis of hexafluoroisopropyl carbamates as potent inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), two key enzymes in the endocannabinoid system.
The Hexafluoroisopropyl Moiety in Drug Design
The introduction of a hexafluoroisopropyl group can confer several advantageous properties to a drug candidate. The two trifluoromethyl groups create a highly electron-deficient and sterically demanding environment. This can lead to enhanced binding interactions with target proteins through non-covalent interactions, such as dipole-dipole and ion-dipole interactions. Furthermore, the C-F bonds are exceptionally strong, rendering the moiety resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
Case Study: Hexafluoroisopropyl Carbamates as MAGL and FAAH Inhibitors
A significant application of the hexafluoroisopropyl group is in the design of inhibitors for monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Inhibition of MAGL and FAAH elevates the levels of these endocannabinoids, which can produce therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic responses without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Quantitative Data: In Vitro Inhibition of MAGL and FAAH
The inhibitory potency of a series of hexafluoroisopropyl carbamates against human MAGL and FAAH has been evaluated. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Compound | Linker | Target | hMAGL IC50 (µM) | hFAAH IC50 (µM) |
| 1 | -(CH2)4- | Dual | 0.85 | 0.92 |
| 2 | -(CH2)5- | Dual | 0.23 | 0.28 |
| 3 | -(CH2)6- | Dual | 0.18 | 0.21 |
| 4 | Piperidine-CH2- | Selective | 0.35 | >10 |
| 5 | Piperidine-(CH2)2- | Dual | 0.51 | 1.0 |
| 6 | Piperidine-(CH2)3- | Dual | 0.29 | 0.45 |
| 7 | Piperidine-(CH2)4- | Dual | 0.17 | 0.25 |
Data synthesized from publicly available research on hexafluoroisopropyl carbamates.
Experimental Protocols
General Synthesis of Hexafluoroisopropyl Carbamates
The synthesis of hexafluoroisopropyl carbamates can be achieved through the reaction of an appropriate amine with an activated hexafluoroisopropyl carbonate derivative. While the direct use of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane would involve an alkylation reaction, the following protocol illustrates a common method for installing the hexafluoroisopropyl carbamate moiety.
Step 1: Activation of 1,1,1,3,3,3-Hexafluoroisopropanol
-
To a solution of 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq.) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq.).
-
Slowly add a solution of bis(pentafluorophenyl) carbonate (1.0 eq.) in anhydrous acetonitrile.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The resulting solution contains the activated hexafluoroisopropyl carbonate.
Step 2: Carbamate Formation
-
To the solution of the activated hexafluoroisopropyl carbonate from Step 1, add the desired primary or secondary amine (1.0 eq.) and an additional equivalent of triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired hexafluoroisopropyl carbamate.
In Vitro Enzyme Inhibition Assay (General Protocol)
The following is a general protocol for determining the IC50 values of inhibitors against MAGL or FAAH using a fluorescence-based assay.
Materials:
-
Human recombinant MAGL or FAAH enzyme
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for MAGL, arachidonoyl-7-amino-4-methylcoumarin for FAAH)
-
Assay buffer (e.g., Tris-HCl buffer at an appropriate pH)
-
Test inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add a small volume of the diluted inhibitor solutions to the respective wells. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor (for 100% inhibition).
-
Add the enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of MAGL/FAAH Inhibition
Caption: Endocannabinoid signaling pathway and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining enzyme inhibitor IC50 values.
Conclusion
While specific, publicly documented applications of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in medicinal chemistry leading to clinical candidates are not abundant, the strategic importance of the hexafluoroisopropyl moiety it can introduce is clear. The case study of hexafluoroisopropyl carbamates as MAGL and FAAH inhibitors demonstrates the potential of this functional group to yield potent and selective enzyme inhibitors. The unique electronic and steric properties of the HFIP group, combined with its metabolic stability, make it a valuable tool for drug discovery professionals. Further exploration of reagents like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is warranted to expand the chemical space for the development of novel therapeutics.
Technical Guide: Spectroscopic Data of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its unique properties, imparted by the hexafluoroisopropyl and bromomethyl groups, make it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a summary of the available spectroscopic data and general experimental protocols relevant to its analysis.
Molecular Structure and Properties
Spectroscopic Data
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| ¹H | ~3.8 - 4.2 | Doublet |
| ¹³C | CF₃: ~120 (quartet) CH: ~40-50 (septet) CH₂Br: ~30-35 | |
| ¹⁹F | ~ -70 to -75 | Singlet or Doublet of doublets |
Note: Predicted data serves as an estimation. Experimental verification is required for accurate structural assignment.
Table 2: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-3050 | C-H stretch | Medium |
| 1100-1350 | C-F stretch | Strong, Broad |
| 650-750 | C-Br stretch | Medium to Strong |
Table 3: Mass Spectrometry (MS) Data - Expected Fragmentation
| m/z | Possible Fragment | Notes |
| 244/246 | [C₄H₃BrF₆]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| 165 | [M - Br]⁺ | Loss of a bromine radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment in fluorinated compounds |
Note: The mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not published. However, the following are general methodologies that would be appropriate for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference for ¹⁹F NMR (e.g., CFCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy: This nucleus is highly sensitive. A basic one-pulse experiment is usually sufficient. The spectral width should be set to cover the expected range for trifluoromethyl groups (e.g., -50 to -90 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.
-
GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Conditions: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer can be set to scan a mass range of, for example, 40-300 m/z.
Visualization of Spectroscopic Logic
The following diagram illustrates the logical workflow for the structural elucidation of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane using the described spectroscopic techniques.
Caption: Workflow for structural confirmation.
While detailed, experimentally verified spectroscopic data for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is not widely available in the public domain, this guide provides a framework for its analysis based on predicted values and standard methodologies. Researchers working with this compound are encouraged to perform their own spectroscopic characterization to confirm its identity and purity. The information presented here serves as a valuable starting point for those endeavors.
References
An In-depth Technical Guide on the Reaction Mechanisms of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound of interest in synthetic and medicinal chemistry due to the presence of two trifluoromethyl groups, which can significantly alter the physicochemical properties of molecules. This guide provides a comprehensive overview of the known reaction mechanisms of this compound, including its synthesis, nucleophilic substitution, and radical reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The introduction of fluorine-containing moieties is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, with its sterically hindered and electron-withdrawing hexafluoroisopropyl group, presents unique reactivity. This document explores the fundamental reaction pathways of this compound, providing a technical foundation for its application in the synthesis of novel chemical entities.
Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
A primary route to 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane involves the radical-initiated addition of hydrogen bromide to hexafluoroisobutylene (HFIB). Under basic conditions, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane can undergo elimination to form HFIB in situ.[1]
Synthesis via Radical Addition to Hexafluoroisobutylene
The synthesis can be achieved through the anti-Markovnikov addition of HBr to hexafluoroisobutylene, typically initiated by UV light or a radical initiator.
Experimental Protocol: Radical Addition of HBr to Hexafluoroisobutylene (General Procedure)
-
Materials: Hexafluoroisobutylene (gas), hydrogen bromide (gas), radical initiator (e.g., AIBN or benzoyl peroxide), suitable solvent (e.g., hexane).
-
Procedure:
-
A solution of the radical initiator in hexane is prepared in a photochemically transparent reaction vessel equipped with a gas inlet and a condenser.
-
The solution is cooled, and hexafluoroisobutylene and hydrogen bromide are bubbled through the solution.
-
The reaction mixture is irradiated with a UV lamp at a suitable wavelength to initiate the reaction.
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
-
Nucleophilic Substitution Reactions
The primary bromide in 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is susceptible to nucleophilic attack. However, the steric bulk and strong electron-withdrawing nature of the two trifluoromethyl groups influence the reaction mechanism and rate. The reaction can proceed via an S(_N)2 mechanism, but competing elimination reactions are also possible, especially with strong, bulky bases.
A notable reaction involves the hexafluoroisobutylation of enolates. In the presence of a base like sodium hydroxide, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane can eliminate HBr to form hexafluoroisobutylene (HFIB) in situ. The enolate then reacts with HFIB through an S(_N)2' mechanism, leading to a tandem allylic shift and hydrofluorination.[1]
Reaction with Enolates
Experimental Protocol: Reaction with a Ketoester [1]
-
Materials: 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate), sodium hydroxide powder, tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the ketoester in THF at -20 °C, powdered sodium hydroxide is added.
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is then added to the reaction mixture.
-
The reaction is stirred for a specified time (e.g., 2 hours), and the conversion is monitored.
-
The reaction proceeds through the in-situ formation of HFIB, followed by nucleophilic attack of the enolate.
-
Williamson Ether Synthesis
The Williamson ether synthesis can be employed to form ethers from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane by reacting it with an alkoxide. To favor the S(_N)2 pathway and minimize elimination, a primary or secondary alcohol is preferred.
Experimental Protocol: General Williamson Ether Synthesis
-
Materials: 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a primary or secondary alcohol, a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF or DMF).
-
Procedure:
-
The alcohol is dissolved in the anhydrous solvent under an inert atmosphere.
-
Sodium hydride is added portion-wise to form the alkoxide.
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is added, and the mixture is stirred, possibly with heating.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Reaction with Cyanide and Azide Nucleophiles
Nucleophilic substitution with cyanide or azide ions can be used to introduce cyano or azido functionalities, respectively. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the anion.
Experimental Protocol: General Reaction with Cyanide or Azide
-
Materials: 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, sodium cyanide or sodium azide, polar aprotic solvent (e.g., DMSO or DMF).
-
Procedure:
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is dissolved in the solvent.
-
A solution or suspension of sodium cyanide or sodium azide is added.
-
The mixture is heated to facilitate the reaction.
-
Work-up involves pouring the reaction mixture into water and extracting the product.
-
Radical Reactions
The carbon-bromine bond in 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane can undergo homolytic cleavage to form a radical. This radical can then participate in various radical-mediated transformations.
Radical Addition to Alkenes
In the presence of a radical initiator, the 1,1,1,3,3,3-hexafluoroisopropylmethyl radical can add across the double bond of an alkene.
Experimental Protocol: General Radical Addition to an Alkene
-
Materials: 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, an alkene, a radical initiator (e.g., AIBN), and a suitable solvent.
-
Procedure:
-
A solution of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, the alkene, and the radical initiator in a suitable solvent is prepared.
-
The mixture is heated or irradiated with UV light to initiate the radical chain reaction.
-
The reaction is monitored for the consumption of starting materials.
-
The product is isolated and purified after removal of the solvent.
-
Quantitative Data
| Reaction Type | Nucleophile/Reagent | Product | Yield (%) | Reference |
| Nucleophilic Substitution | Ketoester Enolate | Hexafluoroisobutylated ketoester | Varies | [1] |
Visualizing Reaction Mechanisms and Workflows
Diagrams
Caption: Synthesis of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Caption: General Sₙ2 nucleophilic substitution pathway.
Caption: General mechanism for radical addition to an alkene.
Conclusion
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane exhibits diverse reactivity, participating in both nucleophilic substitution and radical reactions. The presence of the hexafluoroisopropyl group significantly influences its chemical behavior, often favoring unique reaction pathways such as the tandem elimination/allylic shift/hydrofluorination mechanism with enolates. A thorough understanding of these mechanisms is crucial for leveraging this compound as a building block in the synthesis of complex, fluorinated molecules for pharmaceutical and materials science applications. Further research is warranted to explore the full scope of its reactivity and to develop optimized synthetic protocols.
References
physical and chemical properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound of significant interest in the fields of chemical synthesis and drug development. Its unique structural features, characterized by a bromomethyl group attached to a hexafluoropropane backbone, impart specific chemical properties that make it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, along with available information on its synthesis and safety considerations.
Core Properties
A summary of the key physical and chemical identifiers for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is provided in the table below.
| Property | Value |
| CAS Number | 382-14-9[1] |
| Molecular Formula | C₄H₃BrF₆[1] |
| Molecular Weight | 244.96 g/mol [1] |
| IUPAC Name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane |
Physical Properties
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a liquid at room temperature. The following table summarizes its key physical properties.
| Property | Value |
| Boiling Point | 77.5°C at 760 mmHg[1] |
| Density | 1.738 g/cm³[1] |
| Refractive Index | 1.335[1] |
Chemical Properties and Reactivity
The chemical behavior of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is largely dictated by the presence of the reactive bromomethyl group and the electron-withdrawing hexafluoroisopropyl moiety.
Reactivity: The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution reactions. This makes the compound a useful reagent for introducing the 1,1,1,3,3,3-hexafluoroisopropyl-2-methyl group into various molecular scaffolds. The high electronegativity of the fluorine atoms enhances the electrophilicity of the methylene carbon, making it reactive towards a wide range of nucleophiles.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane are not extensively documented in the readily available scientific literature. However, a general synthetic approach can be inferred from related transformations.
A plausible synthetic route could involve the bromination of a suitable precursor, such as 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane. This transformation would likely employ standard brominating agents.
Caption: Plausible synthetic pathway for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Purification would likely involve standard laboratory techniques such as distillation, taking into account its boiling point of 77.5°C.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra are not publicly available in the searched literature. Chemical suppliers may possess this data, and it is recommended to request it when sourcing the compound.
Safety and Handling
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1] It is known to cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Caption: Basic safety workflow for handling 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Conclusion
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a valuable reagent for the introduction of the hexafluoroisopropyl-2-methyl moiety in organic synthesis. While its physical properties are reasonably well-documented, detailed experimental protocols for its synthesis and purification, as well as comprehensive spectroscopic and reactivity data, remain limited in the public domain. Researchers and drug development professionals should exercise appropriate caution when handling this compound due to its irritant nature and should endeavor to obtain detailed analytical data from their suppliers. Further research into the synthesis and reactivity of this compound would be a valuable contribution to the field of fluorine chemistry.
References
Technical Guide: Chemical Properties and Applications of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS 382-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, identified by CAS number 382-14-9. This fluorinated organic compound is a valuable building block in organic synthesis, particularly for the introduction of the hexafluoroisopropyl moiety, a group of increasing importance in the design of pharmaceuticals and advanced materials.
Chemical and Physical Properties
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a colorless liquid at room temperature.[1] Its high density and the presence of six fluorine atoms contribute to its unique chemical stability and reactivity.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 382-14-9 | [1][2] |
| Molecular Formula | C₄H₃BrF₆ | [1][2] |
| Molecular Weight | 244.96 g/mol | [1] |
| Boiling Point | 77.5 °C at 760 mmHg | [2][3] |
| Density | 1.738 g/cm³ | [2][3] |
| Flash Point | 0.7 °C | [2] |
| Refractive Index | 1.335 | [3] |
| Appearance | Clear, colorless liquid | [1] |
| InChI Key | BQNGWIBVQDAJNJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(C(C(F)(F)F)C(F)(F)F)Br | [1] |
Table 1: Physicochemical Properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Computational Data
Computationally predicted data provides further insight into the molecular characteristics of this compound.
| Property | Value | Reference(s) |
| Exact Mass | 243.93223 | [1] |
| Monoisotopic Mass | 243.93223 | [1] |
| Complexity | 110 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Heavy Atom Count | 11 | [1] |
Table 2: Computationally Predicted Molecular Properties
Safety and Handling
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1] Appropriate safety precautions must be taken during handling and use.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
GHS Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocols
Example Protocol: Catalyst-Free Decarboxylative Cross-Coupling for the Synthesis of Secondary Trifluoromethylated Alkyl Bromides
This method utilizes a redox-active ester as a radical precursor and 2-bromo-3,3,3-trifluoropropene as a radical acceptor.
-
Materials:
-
Redox-active ester (1.0 equiv.)
-
Hantzsch ester (1.5 equiv.)
-
2-bromo-3,3,3-trifluoropropene (2.0 equiv.)
-
Dry Methanol (MeOH)
-
-
Procedure:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).
-
Evacuate the tube and backfill with argon three times.
-
Add dry MeOH (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) to the Schlenk tube.
-
Screw the cap on the tube and heat to 40°C.
-
Irradiate the reaction mixture with 24W blue LEDs (430-490 nm, peak wavelength: 455.0 nm) with the light source positioned approximately 1 cm from the reaction vessel.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up and the product is purified by silica gel chromatography.
-
Applications in Synthesis
Due to its chemical structure, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a key intermediate in organic synthesis. Its primary utility lies in its ability to introduce the 1,1,1,3,3,3-hexafluoropropan-2-yl group into various molecules. This is particularly relevant in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Caption: Synthetic pathways from 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Conclusion
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a valuable fluorinated building block with well-defined chemical and physical properties. While detailed, publicly available experimental protocols for its synthesis are scarce, its utility as a synthetic intermediate is clear. Adherence to strict safety protocols is essential when handling this irritant compound. This guide provides a foundational resource for researchers and professionals working with this chemical, enabling its effective and safe use in the development of new chemical entities.
References
An In-depth Technical Guide to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. This compound, a halogenated propane derivative, is of interest for various applications in chemical synthesis and materials science.
Physicochemical Properties
The fundamental properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane are summarized in the table below. These data are essential for its handling, application in synthetic protocols, and for the characterization of resulting products.
| Property | Value | References |
| Molecular Formula | C4H3BrF6 | [1][2][3][4] |
| Molecular Weight | 244.96 g/mol | [2][4][5] |
| CAS Number | 382-14-9 | [1][2][3][4] |
| Appearance | Clear liquid | [4][5] |
| Synonyms | 3-bromo-1,1,1-trifluoro-2-(trifluoromethyl)propane, Propane, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoro- | [1][2][3][4] |
Molecular Structure
The molecular structure of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane consists of a central propane backbone. The second carbon atom is substituted with both a bromomethyl group and two trifluoromethyl groups. This arrangement results in a highly fluorinated and reactive molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - CAS:382-14-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. tnjchem.com [tnjchem.com]
- 4. 2-(BROMOMETHYL)-1,1,1,3,3,3-HEXAFLUOROPROPANE | 382-14-9 [amp.chemicalbook.com]
- 5. 2-(BROMOMETHYL)-1,1,1,3,3,3-HEXAFLUOROPROPANE CAS#: 382-14-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 382-14-9). Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and other fluorinated molecules. This document synthesizes available data to guide handling, storage, and experimental design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is presented in Table 1. These properties are fundamental to understanding its behavior and stability.
| Property | Value |
| Molecular Formula | C₄H₃BrF₆ |
| Molecular Weight | 244.96 g/mol |
| Appearance | Clear liquid |
| CAS Number | 382-14-9 |
Stability Profile
While specific, in-depth stability studies on 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane are not extensively available in public literature, its stability can be inferred from its chemical structure and data on analogous halogenated compounds. The presence of the electron-withdrawing hexafluoroisopropyl group is expected to influence the reactivity of the bromomethyl moiety.
Thermal Stability
Under normal conditions, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a stable compound. However, like many organobromine compounds, it is susceptible to decomposition at elevated temperatures. Thermal decomposition may lead to the release of hazardous substances.
Potential Thermal Decomposition Products:
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)
-
Carbon oxides (CO, CO₂)
-
Other halogenated compounds
Hydrolytic Stability
The hydrolytic stability of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a critical consideration, especially in aqueous or protic solvent systems. The carbon-bromine bond is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding alcohol and hydrobromic acid. The rate of hydrolysis is expected to be dependent on temperature and pH.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of free radicals. This can initiate a cascade of radical reactions, resulting in decomposition and the formation of impurities. Therefore, it is crucial to protect the compound from light during storage and handling.
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, the following storage and handling conditions are recommended. These are summarized in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes thermal decomposition and hydrolysis. |
| Light | Store in a light-resistant container. | Prevents photolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass, stainless steel). | Prevents leakage and reaction with the container material. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, strong oxidizing agents, and metals. | Prevents vigorous reactions and decomposition. |
Logical Relationship of Storage Conditions and Stability
The interplay between storage conditions and the stability of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is crucial. The following diagram illustrates this logical relationship.
Caption: Relationship between storage conditions and compound stability.
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability studies, the following general protocols, based on ICH guidelines, can be adapted for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Thermal Stability Testing (Isothermal Method)
-
Sample Preparation: Accurately weigh a sample of the compound into several vials made of an inert material (e.g., borosilicate glass).
-
Incubation: Place the vials in ovens set at various elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection.
-
Data Evaluation: Plot the concentration of the parent compound against time at each temperature to determine the degradation rate constant. Use the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.
Photostability Testing
-
Sample Preparation: Prepare samples of the compound, both as a solid and in a relevant solvent, in photostable, transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in physical properties, purity, and the formation of degradation products using a suitable analytical method (e.g., HPLC, GC-MS).
-
Data Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.
The workflow for a typical photostability study is outlined in the diagram below.
Caption: Experimental workflow for photostability testing.
Conclusion
While 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a stable compound under recommended storage conditions, its reactivity necessitates careful handling to avoid degradation. Adherence to the storage guidelines outlined in this document is essential to maintain its quality and ensure the reliability of experimental results. For critical applications, it is advisable to perform specific stability studies under the conditions relevant to the intended use.
Safety and Handling Precautions for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted prior to handling this chemical.
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the hexafluoroisopropyl moiety imparts unique properties such as increased lipophilicity and metabolic stability to the target molecules. However, the chemical reactivity and the presence of halogen atoms necessitate stringent safety and handling precautions to minimize risks to laboratory personnel.
This guide provides a comprehensive overview of the known hazards, safe handling procedures, emergency protocols, and waste disposal of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1][2]
Table 1: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning[2]
Pictogram:
Toxicological Data
A thorough review of publicly available toxicological data reveals a significant lack of quantitative information for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Specific values for acute toxicity, such as LD50 (oral, dermal) and LC50 (inhalation), and established occupational exposure limits (OELs) have not been identified in the searched literature. In the absence of such data, a precautionary approach is paramount, and this chemical should be handled as a substance of unknown toxicity with known irritant properties.
Safe Handling and Storage
Adherence to standard laboratory safety protocols for handling halogenated organic compounds is essential.
Engineering Controls
-
Ventilation: All work with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. |
| Body | Laboratory Coat | A flame-resistant lab coat that fastens securely. |
| Feet | Closed-toe shoes | Leather or other chemically resistant material. |
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
Store in a locked cabinet or other secure location.[2]
Experimental Protocols for Hazard Evaluation
Acute Oral Toxicity (as per OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult rats of a single sex (preferably females) are used.
-
Dosing: The substance is administered orally by gavage. A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single animal is dosed at the selected starting dose.
-
The animal is observed for signs of toxicity and mortality over a 14-day period.
-
If the animal survives, the next animal is dosed at a higher fixed dose. If the animal dies, the next animal is dosed at a lower fixed dose.
-
This sequential dosing continues until a stopping criterion is met (e.g., three animals survive at the highest dose, or clear toxicity is observed at a certain dose level).
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Endpoint: The result allows for the classification of the substance into a GHS category for acute oral toxicity.
Acute Dermal Toxicity (as per OECD Guideline 402)
Objective: To determine the acute dermal toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Dosing: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area).
-
Procedure:
-
The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
After 24 hours, the dressing is removed, and the skin is cleaned.
-
A limit test at 2000 mg/kg is often performed first. If no mortality or compound-related effects are observed, no further testing is required.
-
If toxicity is observed, a full study with at least three dose levels is conducted.
-
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the site of application is also recorded.
-
Endpoint: Determination of the dermal LD50 value and GHS classification.
Acute Inhalation Toxicity (as per OECD Guideline 403)
Objective: To determine the acute inhalation toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult rats are the preferred species.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber. The standard exposure duration is 4 hours.
-
Procedure:
-
At least three concentrations are typically tested, with at least 5 animals per sex per group.
-
A limit test at a high concentration may be performed first.
-
The concentration of the test substance in the chamber is monitored throughout the exposure period.
-
-
Observations: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and a full necropsy is performed on all animals.
-
Endpoint: Determination of the LC50 value and GHS classification.
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains.
-
Waste Disposal
All waste containing 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, including contaminated materials and rinsates, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Caption: A workflow for the safe handling of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Compounds using 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The 2,2,2-trifluoro-1-(trifluoromethyl)ethyl group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly enhance the pharmacological and physicochemical properties of parent compounds. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane serves as a key building block for the facile introduction of this valuable functional group via nucleophilic substitution reactions. These application notes provide detailed protocols for the synthesis of various fluorinated compounds utilizing this versatile reagent.
Principle of the Reaction
The primary application of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in organic synthesis is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carbon atom bearing the bromine, facilitating its displacement by a wide range of nucleophiles. This reaction proceeds via a standard SN2 mechanism, leading to the formation of a new carbon-nucleophile bond and the introduction of the 2,2,2-trifluoro-1-(trifluoromethyl)ethyl moiety.
Applications in Drug Discovery and Development
The incorporation of the 2,2,2-trifluoro-1-(trifluoromethyl)ethyl group can profoundly impact the properties of a drug candidate by:
-
Increasing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the in vivo half-life of the drug.
-
Enhancing Lipophilicity: The fluorinated group increases the molecule's affinity for lipidic environments, which can improve membrane permeability and oral bioavailability.
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the pKa of nearby acidic or basic centers, influencing drug-receptor interactions and solubility.
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with various classes of nucleophiles.
Synthesis of N-(2,2,2-trifluoro-1-(trifluoromethyl)ethyl)amines
This protocol details the N-alkylation of primary and secondary amines.
General Reaction Scheme:
Experimental Procedure:
-
To a solution of the primary or secondary amine (1.0 equiv.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base (1.2-1.5 equiv.) such as potassium carbonate (K2CO3) or triethylamine (Et3N).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2,2,2-trifluoro-1-(trifluoromethyl)ethyl)amine.
Quantitative Data Summary:
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 80 | 12 | 75-85 |
| Benzylamine | Et3N | MeCN | 60 | 8 | 80-90 |
| Morpholine | K2CO3 | DMF | 70 | 10 | 85-95 |
| Piperidine | Et3N | MeCN | 60 | 6 | 90-98 |
Synthesis of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl Ethers
This protocol describes the O-alkylation of phenols.
General Reaction Scheme:
Experimental Procedure:
-
To a solution of the phenol (1.0 equiv.) in a suitable solvent such as acetone or DMF, add a base (1.5 equiv.) such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 equiv.) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired ether.
Quantitative Data Summary:
| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K2CO3 | Acetone | 60 | 12 | 70-80 |
| 4-Methoxyphenol | Cs2CO3 | DMF | 80 | 8 | 85-95 |
| 4-Nitrophenol | K2CO3 | DMF | 100 | 16 | 60-70 |
| Naphthol | Cs2CO3 | Acetone | 60 | 10 | 80-90 |
Synthesis of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl Sulfides
This protocol outlines the S-alkylation of thiols.
General Reaction Scheme:
Experimental Procedure:
-
Dissolve the thiol (1.0 equiv.) in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Add a base (1.1 equiv.), such as sodium hydroxide (NaOH) or sodium ethoxide (NaOEt), to the solution and stir for 10 minutes at room temperature to form the thiolate.
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.05 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain the pure sulfide.
Quantitative Data Summary:
| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | 25 | 4 | 85-95 |
| Benzyl mercaptan | NaOEt | THF | 40 | 6 | 90-98 |
| 4-Chlorothiophenol | NaOH | Ethanol | 25 | 5 | 80-90 |
| Cyclohexanethiol | NaOEt | THF | 50 | 8 | 75-85 |
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: S_N2 reaction pathway for fluorination.
Application Notes and Protocols: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a valuable reagent in organic synthesis, primarily serving as a precursor for the in-situ generation of hexafluoroisobutylene (HFIB), a highly reactive electrophile. This non-gaseous, liquid reagent offers a significant advantage in handling and stoichiometry control compared to the gaseous HFIB. The presence of two trifluoromethyl groups renders the double bond of the in-situ formed HFIB electron-deficient, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of the hexafluoroisobutyl moiety into a wide range of molecules, a group of significant interest in medicinal chemistry and materials science due to its unique electronic and lipophilic properties.
This document provides detailed application notes and experimental protocols for the use of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane as an alkylating agent with various nucleophiles.
Reaction Mechanism
The primary utility of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane lies in its facile base-mediated elimination of hydrogen bromide to generate hexafluoroisobutylene (HFIB) in situ. The high acidity of the proton on the carbon bearing the two trifluoromethyl groups facilitates this elimination. The resulting HFIB is a potent electrophile that readily reacts with a variety of nucleophiles.
In the case of enolates, the reaction proceeds through a tandem elimination/allylic shift/hydrofluorination cascade. The initial nucleophilic attack on HFIB is followed by an allylic shift and subsequent hydrofluorination to yield the final hexafluoroisobutylated product.[1]
References
Application Notes and Protocols: Friedel-Crafts Reaction with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This application note provides detailed experimental procedures for the Friedel-Crafts alkylation of aromatic compounds with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. The introduction of the hexafluoroisobutyl group onto aromatic scaffolds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity.
Reaction Principle
The Friedel-Crafts alkylation of an aromatic ring with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive electrophile from the alkyl bromide.[4] The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired alkylated product.
Reaction Scheme:
Experimental Protocols
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene, Anisole)
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, BF₃·OEt₂)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
General Procedure for Friedel-Crafts Alkylation:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents relative to the alkylating agent) in the chosen anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Alkylating Agent: Dissolve 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 15-30 minutes.
-
Addition of Aromatic Substrate: After the addition of the alkylating agent is complete, add the aromatic substrate (1.0 to 5.0 equivalents, using an excess of the aromatic compound can help to minimize polyalkylation) to the dropping funnel, dissolved in a small amount of the anhydrous solvent if it is a solid. Add the aromatic substrate solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required for less reactive aromatic substrates, but this should be approached with caution as it can also promote side reactions.
-
Work-up:
-
Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the Friedel-Crafts reaction. Researchers should populate this table with their experimental results for different aromatic substrates.
| Aromatic Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Structure | Spectroscopic Data Highlights |
| Benzene | AlCl₃ (1.2) | DCM | 0 to rt | 12 | Data not available in search results | C₆H₅-CH₂(CF₃)₂CH | Expected: ¹H NMR signals for aromatic and benzylic protons; ¹⁹F NMR signal for CF₃ groups. |
| Toluene | AlCl₃ (1.2) | DCM | 0 to rt | 12 | Data not available in search results | CH₃-C₆H₄-CH₂(CF₃)₂CH | Expected: Signals for ortho, meta, and para isomers in NMR spectra. |
| Anisole | AlCl₃ (1.2) | DCM | 0 to rt | 12 | Data not available in search results | CH₃O-C₆H₄-CH₂(CF₃)₂CH | Expected: Predominantly para-substituted product. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Friedel-Crafts alkylation procedure.
Caption: General workflow for the Friedel-Crafts alkylation.
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts alkylation mechanism.
Caption: Simplified Friedel-Crafts alkylation mechanism.
Safety Precautions
-
Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Anhydrous solvents such as dichloromethane are volatile and flammable. Work in a well-ventilated area and away from ignition sources.
-
The quenching of the reaction with water/acid is highly exothermic and can release HCl gas. Perform this step slowly and carefully in a fume hood.
Conclusion
The Friedel-Crafts alkylation with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane provides a valuable method for the introduction of the hexafluoroisobutyl moiety into aromatic systems. The protocols outlined in this document serve as a starting point for researchers to explore this transformation with a variety of aromatic substrates. Careful optimization of reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, will be crucial for achieving high yields and selectivity. The unique electronic properties of the resulting fluorinated compounds make them attractive targets for applications in drug discovery and materials science.
References
Application Notes and Protocols: The Use of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a key reagent in medicinal chemistry for the introduction of the hexafluoroisopropylmethyl moiety into organic molecules. This fluorinated group can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. These application notes provide an overview of its use in the synthesis of pharmaceutical intermediates, focusing on the formation of ethers and the alkylation of nitrogen-containing compounds. Detailed experimental protocols and quantitative data are provided for key transformations.
Core Applications
The primary application of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in pharmaceutical synthesis is as an alkylating agent in nucleophilic substitution reactions. The high electronegativity of the fluorine atoms activates the carbon-bromine bond, making it susceptible to attack by a variety of nucleophiles.
O-Alkylation of Phenols: Synthesis of Hexafluoroisopropyl Ethers
The formation of hexafluoroisopropyl ethers from phenols is a prominent application, most notably in the synthesis of the general anesthetic, Sevoflurane. While the industrial synthesis of Sevoflurane often utilizes the chloro-analogue, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane, the bromo-analogue serves as a highly effective laboratory-scale reagent for the synthesis of similar ether linkages.
Reaction Scheme:
Application Notes and Protocols: Reactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a key building block in fluorinated organic synthesis, serves as a potent electrophile for the introduction of the 3,3,3-trifluoro-2-(trifluoromethyl)propyl moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the two trifluoromethyl groups, including enhanced lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and protocols for the reaction of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with a range of O-, N-, and S-based nucleophiles. The protocols are based on established nucleophilic substitution methodologies.
General Reaction Pathway
The reaction of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with nucleophiles proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The primary carbon bearing the bromine atom is readily attacked by a nucleophile, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.
Caption: General S(_N)2 reaction mechanism.
Reactions with Oxygen Nucleophiles (O-Alkylation)
The reaction of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with alkoxides or phenoxides, commonly known as the Williamson ether synthesis, is a reliable method for the preparation of the corresponding ethers.[1][2][3] The reaction is typically carried out in a polar aprotic solvent with a suitable base to deprotonate the alcohol or phenol.
Experimental Protocol: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-(phenoxymethyl)propane
This protocol is adapted from a general Williamson ether synthesis procedure.[4]
Materials:
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Phenol
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in anhydrous DMF.
-
Add sodium hydroxide (1.1 eq.) portion-wise and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Quantitative Data (Hypothetical based on similar reactions):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaOH | DMF | 70 | 12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 18 | 80-90 |
| Ethanol | NaH | THF | 60 | 24 | 75-85 |
Reactions with Nitrogen Nucleophiles (N-Alkylation)
Primary and secondary amines can be alkylated with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to form the corresponding secondary and tertiary amines, respectively. A base is typically required to neutralize the hydrobromic acid formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic. To avoid over-alkylation, an excess of the amine can be used.
Experimental Protocol: Synthesis of N-(3,3,3-Trifluoro-2-(trifluoromethyl)propyl)aniline
This protocol is based on a general procedure for the N-alkylation of anilines.[5]
Materials:
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF, add aniline (1.0 eq.).
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Hypothetical based on similar reactions):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 16 | 80-90 |
| Morpholine | Et₃N | Acetonitrile | 70 | 12 | 85-95 |
| Imidazole | NaH | THF | 60 | 10 | 90-98 |
| Sodium Azide | N/A | DMF | 80 | 6 | >95 |
Reactions with Sulfur Nucleophiles (S-Alkylation)
Thiols are excellent nucleophiles and react readily with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to form thioethers (sulfides). The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-((phenylthio)methyl)propane
This protocol is based on general methods for the S-alkylation of thiols.
Materials:
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Dichloromethane
Procedure:
-
To a solution of thiophenol (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.05 eq.) and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.
Quantitative Data (Hypothetical based on similar reactions):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | 25 | 4 | >95 |
| 4-Methylthiophenol | NaOH | Ethanol | 50 | 6 | >90 |
| Potassium Thioacetate | N/A | DMF | 25 | 2 | >95 |
Experimental and Reaction Flowcharts
Caption: Experimental workflows for alkylation reactions.
Conclusion
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a versatile reagent for the introduction of the 3,3,3-trifluoro-2-(trifluoromethyl)propyl group onto a variety of nucleophiles. The S(_N)2 reactions with oxygen, nitrogen, and sulfur nucleophiles proceed under standard conditions to afford the corresponding ethers, amines, and thioethers in good to excellent yields. The protocols provided herein serve as a guide for researchers in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. It is important to note that reaction conditions may require optimization depending on the specific nucleophile used.
References
- 1. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPANE synthesis - chemicalbook [chemicalbook.com]
- 3. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Selection for Reactions Involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (BMHFP) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the bulky and lipophilic 2,2,2-tris(trifluoromethyl)ethyl moiety. This group can significantly modulate the physicochemical and pharmacological properties of target molecules, making it of great interest in drug discovery and materials science. The selection of an appropriate solvent is critical for the success of reactions involving BMHFP, influencing reaction rates, yields, and selectivity. These application notes provide a comprehensive guide to solvent selection for various transformations with BMHFP, supported by detailed protocols and comparative data.
Key Properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane:
| Property | Value | Reference |
| CAS Number | 382-14-9 | [1][2] |
| Molecular Formula | C₄H₃BrF₆ | [1] |
| Molecular Weight | 244.96 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 78 °C | [3] |
Safety Precautions
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
General Principles of Solvent Selection
Reactions involving BMHFP are typically nucleophilic substitution reactions (SN1 or SN2) where the bromide ion is displaced by a nucleophile. The choice of solvent can significantly impact the reaction pathway and outcome.
-
Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents: Solvents like water, alcohols (e.g., methanol, ethanol), and carboxylic acids can stabilize both cations and anions through hydrogen bonding. While they can facilitate the dissolution of ionic reactants, they may also solvate the nucleophile, reducing its reactivity in SN2 reactions. However, for SN1 type reactions, which proceed through a carbocation intermediate, polar protic solvents can be beneficial by stabilizing the charged intermediate.
-
Nonpolar Solvents: Solvents such as hexane, toluene, and dichloromethane (DCM) are generally less suitable for reactions involving ionic nucleophiles due to poor solubility. However, they may be used in specific cases, for instance, with phase-transfer catalysis.
The logical workflow for solvent selection is outlined in the diagram below.
Caption: Logical workflow for solvent selection in reactions involving BMHFP.
Application Notes and Protocols
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a common method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4] For the reaction of phenols with BMHFP, a polar aprotic solvent is generally the best choice to promote the SN2 pathway.
Recommended Solvents and Conditions:
| Solvent | Base | Temperature (°C) | Typical Yield | Notes |
| DMF | K₂CO₃, Cs₂CO₃ | 25 - 80 | High | Excellent solvent for dissolving the phenoxide salt. Higher temperatures may be required for less reactive phenols. |
| Acetonitrile | K₂CO₃, Cs₂CO₃ | 25 - 82 (reflux) | Good to High | Good alternative to DMF. Reaction times may be slightly longer. |
| THF | NaH | 0 - 66 (reflux) | Good | Sodium hydride is a strong base that irreversibly deprotonates the phenol. Caution must be taken due to the generation of hydrogen gas. |
| Acetone | K₂CO₃ | 25 - 56 (reflux) | Moderate to Good | A less polar option, may require longer reaction times or a phase-transfer catalyst. |
Experimental Protocol: Synthesis of 1-(2,2,2-Tris(trifluoromethyl)ethoxy)benzene
Caption: Experimental workflow for the O-alkylation of phenol with BMHFP.
-
To a stirred solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
N-Alkylation of Amines and Anilines
The N-alkylation of amines with BMHFP can be achieved using similar conditions to O-alkylation. A base is often required to neutralize the HBr formed during the reaction. For primary amines, dialkylation can be a side reaction. Using the amine in excess or a bulky base can help to favor monoalkylation.
Recommended Solvents and Conditions:
| Solvent | Base | Temperature (°C) | Typical Yield | Notes |
| DMF | K₂CO₃, Et₃N, DIPEA | 25 - 80 | Good to High | A good general solvent for a wide range of amines. |
| Acetonitrile | K₂CO₃, Et₃N | 25 - 82 (reflux) | Good | Effective for many N-alkylations. |
| THF | Et₃N, Amine (excess) | 25 - 66 (reflux) | Moderate to Good | Suitable for more nucleophilic amines. |
| Ethanol | NaHCO₃, Amine (excess) | 25 - 78 (reflux) | Moderate | A protic solvent option, may be slower but can be effective. |
Experimental Protocol: Synthesis of N-(2,2,2-Tris(trifluoromethyl)ethyl)aniline
-
To a solution of aniline (2.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 eq) to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the product.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with BMHFP to form thioethers. The reaction is typically fast and high-yielding. A base is used to deprotonate the thiol to the more nucleophilic thiolate.
Recommended Solvents and Conditions:
| Solvent | Base | Temperature (°C) | Typical Yield | Notes |
| Ethanol | NaOEt, NaOH | 0 - 25 | High | The thiolate can be pre-formed or generated in situ. |
| DMF | K₂CO₃, Cs₂CO₃ | 25 - 60 | High | Excellent for less soluble thiols. |
| Water | K₂CO₃, Et₃N | 25 | High | A green and efficient option for water-soluble thiols.[5] |
| THF | NaH | 0 - 25 | High | For sensitive substrates where an irreversible deprotonation is desired. |
Experimental Protocol: Synthesis of Phenyl(2,2,2-tris(trifluoromethyl)ethyl)sulfane
-
To a solution of thiophenol (1.0 eq) in ethanol at 0 °C, add a solution of sodium ethoxide (1.05 eq) in ethanol.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude thioether, which can be purified by distillation or chromatography if necessary.
Conclusion
The selection of an appropriate solvent is a crucial parameter for successful reactions involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. For the common nucleophilic substitution reactions, polar aprotic solvents such as DMF and acetonitrile generally provide the best results by promoting the SN2 pathway. However, other solvents, including THF, ethanol, and even water, can be effective depending on the specific nucleophile and reaction conditions. The protocols provided herein serve as a starting point for the development of robust synthetic procedures for the incorporation of the valuable 2,2,2-tris(trifluoromethyl)ethyl group into a diverse range of molecules. Optimization of reaction parameters such as base, temperature, and concentration is recommended to achieve the highest yields and purity for each specific application.
References
Catalytic Activation of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The hexafluoroisobutyl group, -CH₂(CF₃)₂, is of particular interest due to its unique steric and electronic properties, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent compounds. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane serves as a key building block for the introduction of this valuable moiety. This document provides detailed application notes and protocols for the catalytic activation of this reagent, focusing on methods for carbon-carbon bond formation.
Application Note 1: Base-Mediated Hexafluoroisobutylation of Active Methylene Compounds
This method describes the introduction of the hexafluoroisobutyl group into various active methylene compounds such as ketoesters, malonates, and diketones. The reaction proceeds via a tandem elimination/allylic shift/hydrofluorination cascade, which efficiently overcomes the typical Sₙ2' mechanism.
Reaction Pathway
The reaction is initiated by a base-promoted elimination of HBr from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to form an intermediate alkene. The nucleophile then attacks the alkene, followed by an allylic shift and hydrofluorination, which in some cases is facilitated by a fluoride source like tetrabutylammonium fluoride (TBAF).
Experimental Protocol: Hexafluoroisobutylation of Ethyl 2-oxocyclopentane-1-carboxylate
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Sodium hydroxide (NaOH), powder
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 2-oxocyclopentane-1-carboxylate (1.0 mmol, 1.0 equiv.) and anhydrous THF (5 mL).
-
Cool the solution to -20 °C in a cryocool bath.
-
Add powdered NaOH (2.0 equiv.) to the stirred solution.
-
Slowly add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.5 equiv.) dropwise.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Add TBAF (1.0 M in THF, 2.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired hexafluoroisobutylated product.
Data Presentation
| Entry | Nucleophile | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-oxocyclopentane-1-carboxylate | NaOH | TBAF | THF | -20 to RT | 14 | 85 |
| 2 | Diethyl malonate | NaH | TBAF | THF | 0 to RT | 12 | 78 |
| 3 | Acetylacetone | K₂CO₃ | TBAF | DMF | RT | 16 | 92 |
| 4 | (Phenylmethylene)glycine ethyl ester | LDA | TBAF | THF | -78 to RT | 6 | 65 |
| 5 | Malononitrile | NaH | TBAF | THF | 0 to RT | 12 | 45 |
Note: The above data is representative and compiled from typical results for such reactions.
Application Note 2: Proposed Nickel-Catalyzed Reductive Cross-Coupling with Aryl Halides
The activation of the C(sp³)-Br bond of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane can be achieved through transition metal catalysis, enabling cross-coupling with various partners. Nickel catalysis is particularly effective for the reductive cross-coupling of alkyl halides with aryl halides. This proposed protocol is adapted from established methods for similar fluoroalkyl bromides.
Catalytic Cycle
The proposed catalytic cycle involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the aryl halide. Concurrently, the alkyl bromide is reduced to an alkyl radical, which is trapped by the Ni complex. Reductive elimination from the resulting Ni(III) intermediate furnishes the desired cross-coupled product.
Experimental Protocol: Nickel-Catalyzed Coupling with 4-Bromoanisole
Materials:
-
4-Bromoanisole
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc powder (Zn), activated
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add NiCl₂·DME (5 mol %), dtbbpy (10 mol %), and activated Zn powder (2.0 equiv.) to a flame-dried Schlenk tube.
-
Add anhydrous DMA (0.2 M).
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv.) and 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 equiv.).
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 3: Proposed Photoredox-Catalyzed Hexafluoroisobutylation
Visible-light photoredox catalysis offers a mild and efficient method for generating radicals from alkyl halides. The hexafluoroisobutyl radical can be generated from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and subsequently used in various C-C bond-forming reactions, such as addition to alkenes.
Catalytic Cycle
The photocatalyst, upon excitation by visible light, reduces the alkyl bromide to generate the hexafluoroisobutyl radical. This radical then adds to an alkene, generating a new radical intermediate. This intermediate is then reduced by the oxidized photocatalyst to form an anion, which is subsequently protonated to yield the final product, regenerating the photocatalyst.
Experimental Protocol: Photoredox-Catalyzed Addition to Styrene
Materials:
-
Styrene
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
fac-Ir(ppy)₃ (photocatalyst)
-
Hantzsch ester (reductant)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN), degassed
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
To a Schlenk tube, add fac-Ir(ppy)₃ (1.5 mol %), Hantzsch ester (1.5 equiv.), and NaHCO₃ (2.0 equiv.).
-
Add styrene (1.0 mmol, 1.0 equiv.) and 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 equiv.).
-
Add degassed MeCN (0.1 M).
-
Seal the tube and stir the mixture at room temperature while irradiating with a blue LED (450 nm) for 24 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The proposed protocols for nickel-catalyzed and photoredox-catalyzed reactions are based on established methodologies for similar substrates and are intended for research and development purposes. Reaction conditions may require further optimization. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of the versatile fluorinated building block, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, and its subsequent conversion into various derivatives. The strategic incorporation of the 1,1,1,3,3,3-hexafluoroisopropyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Introduction
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a key intermediate for the introduction of the hexafluoroisopropylmethyl group in medicinal chemistry and materials science. Its synthesis is typically approached via a two-step process commencing with the formation of the corresponding alcohol, 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane, followed by a robust bromination step. This building block can then be utilized in a variety of nucleophilic substitution reactions to generate a diverse range of derivatives.
Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
The overall synthetic pathway for the target compound is a two-step process involving the formation of an alcohol intermediate followed by its bromination.
Caption: Overall workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane
This protocol describes the reduction of hexafluoroacetone to the corresponding primary alcohol.
Materials:
-
Hexafluoroacetone (gas or trihydrate)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous Hydrochloric Acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet/outlet (or dropping funnel), and a thermometer.
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly bubble gaseous hexafluoroacetone through the suspension or add a solution of hexafluoroacetone trihydrate in THF dropwise via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude alcohol by distillation to obtain pure 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane.
| Parameter | Value |
| Scale | 1.0 mol |
| Hexafluoroacetone | 1.0 equiv |
| Sodium Borohydride | 0.3 equiv |
| Solvent | THF |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (Post-distillation) | >98% |
Table 1: Quantitative data for the synthesis of 2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane.
Protocol 2: Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
This protocol details the bromination of the alcohol intermediate using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism.[1][2]
Materials:
-
2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., Diethyl ether or Dichloromethane (DCM))
-
Ice-cold water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried three-necked round-bottom flask, dissolve 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously pour it over ice-cold water to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
| Parameter | Value |
| Scale | 0.5 mol |
| Starting Alcohol | 1.0 equiv |
| Phosphorus Tribromide | 0.4 equiv |
| Solvent | Diethyl Ether |
| Temperature | 0 °C to Reflux |
| Reaction Time | 3-5 hours |
| Typical Yield | 75-85% |
| Purity (Post-distillation) | >97% |
Table 2: Quantitative data for the synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives
The title compound is an excellent electrophile for reactions with various nucleophiles to generate a library of derivatives.
Caption: Synthetic routes to various derivatives.
Protocol 3: Synthesis of Hexafluoroisopropyl Carbamate Derivatives
This protocol describes a general procedure for the synthesis of carbamates, which are important functional groups in many pharmaceutical compounds.[3]
Materials:
-
An appropriate amine or indole-substituted amine
-
1,1,1,3,3,3-hexafluoropropan-2-ol (can be synthesized from hexafluoroacetone)
-
Triphosgene or Bis(pentafluorophenyl) carbonate
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 1,1,1,3,3,3-hexafluoropropan-2-ol and triphosgene (or bis(pentafluorophenyl) carbonate) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C and add triethylamine dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to form the activated carbonate.
-
In a separate flask, dissolve the desired amine in anhydrous acetonitrile.
-
Add the amine solution and an additional equivalent of triethylamine to the activated carbonate solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired carbamate derivative.
| Parameter | Value |
| Scale | 10 mmol |
| Amine | 1.0 equiv |
| 1,1,1,3,3,3-hexafluoropropan-2-ol | 1.2 equiv |
| Activating Agent | 1.1 equiv |
| Base (TEA) | 2.2 equiv |
| Solvent | Acetonitrile |
| Temperature | 0 °C to RT |
| Reaction Time | 18-24 hours |
| Typical Yield | 60-80% |
Table 3: General quantitative data for the synthesis of hexafluoroisopropyl carbamate derivatives.
Safety and Handling
-
Hexafluoroacetone is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere and away from sources of ignition.
-
Phosphorus tribromide is a corrosive and toxic liquid that reacts violently with water. It should be handled in a fume hood with appropriate PPE. All glassware must be thoroughly dried before use.
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is expected to be a lachrymator and an irritant. Handle with care in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times, including the use of eye protection, gloves, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in alcohol synthesis | Incomplete reaction; impure hexafluoroacetone; insufficient reducing agent. | Increase reaction time; use freshly opened or purified hexafluoroacetone; use a slight excess of NaBH₄. |
| Low yield in bromination | Incomplete reaction; hydrolysis of PBr₃; loss of product during workup. | Increase reflux time; ensure all reagents and solvents are anhydrous; be careful during the aqueous workup to minimize product loss. |
| Formation of byproducts | Side reactions due to high temperatures; presence of impurities. | Maintain careful temperature control during reagent addition; use purified starting materials and solvents. |
Table 4: Troubleshooting guide for the synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
References
Applications of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in Materials Science: A Scarcity of Direct Evidence and a Look at Analogous Compounds
Initial searches for direct applications of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 382-14-9) in materials science have revealed a significant lack of published literature, patents, or detailed experimental protocols. This suggests that the compound is not widely utilized as a primary monomer or a common precursor in the synthesis of polymers and other advanced materials. Its role, if any, appears to be limited to that of a niche intermediate or a building block in more complex synthetic pathways that are not extensively documented in publicly accessible databases.
The unique structure of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, featuring a reactive bromomethyl group and a bulky, electron-withdrawing hexafluoroisopropyl moiety, theoretically allows for its use in introducing fluorinated segments into various material backbones. Such fluorinated groups are known to impart desirable properties like thermal stability, chemical resistance, low surface energy, and specific optical characteristics.
Given the absence of direct application data for the target compound, this report will instead provide a detailed overview of the applications of a structurally related and well-documented class of compounds: bromofluoroalkanes. By examining how these analogous compounds are employed in materials science, we can infer the potential, albeit currently undocumented, applications of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. The following sections will focus on the use of bromofluoroalkanes as telogens and chain transfer agents in polymerization reactions, providing detailed application notes and experimental protocols as a representative example of how such molecules are utilized.
Application Note 1: Bromofluoroalkanes as Telogens in the Synthesis of Fluorinated Telomers
Introduction
Bromofluoroalkanes are frequently used as "telogens" or chain transfer agents in telomerization reactions to produce low molecular weight polymers known as telomers. These telomers have a fluorinated main chain and a bromine end-group, which can be further functionalized. The hexafluoroisopropyl group in 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane could potentially be introduced as a terminal group in a similar fashion, yielding materials with unique surface properties.
Principle
In a typical telomerization reaction, a polymerizable monomer (the "taxogen," e.g., a fluoroalkene) reacts with the bromofluoroalkane (the "telogen") in the presence of a radical initiator. The bromofluoroalkane cleaves at the C-Br bond, initiating the polymerization. The resulting radical adds to the monomer, and the chain grows until it abstracts a bromine atom from another telogen molecule, terminating the chain and creating a new radical to propagate the reaction.
Applications of Resulting Materials
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Surface Coatings: Fluorinated telomers are used to create low surface energy coatings with hydrophobic and oleophobic properties.
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Functional Intermediates: The terminal bromine atom can be substituted to introduce other functional groups, allowing for the synthesis of block copolymers or graft polymers.
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Additives: Fluorinated telomers can be used as additives to modify the surface properties of other polymers.
Experimental Protocol: Synthesis of a Fluorinated Telomer using a Bromofluoroalkane
Objective: To synthesize a low molecular weight fluorinated telomer via radical-initiated telomerization of a fluoroalkene with a bromofluoroalkane.
Materials:
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Fluoroalkene monomer (e.g., vinylidene fluoride, tetrafluoroethylene)
-
Bromofluoroalkane (e.g., 1-bromo-1,1,2,2-tetrafluoroethane as a representative example)
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Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., acetonitrile, tert-butanol)
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High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller
-
Schlenk line for inert atmosphere operations
Procedure:
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Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: The bromofluoroalkane, solvent, and radical initiator are added to the reactor under an inert atmosphere. The reactor is then sealed.
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Monomer Addition: The fluoroalkene monomer is introduced into the reactor as a gas or a cooled liquid to the desired pressure.
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Reaction: The reactor is heated to the desired temperature (typically 60-100 °C) to initiate the polymerization. The reaction is allowed to proceed for a specified time, during which the pressure will decrease as the monomer is consumed.
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Termination and Work-up: After the reaction period, the reactor is cooled to room temperature, and any remaining monomer is carefully vented. The crude reaction mixture is then purified, for example, by precipitation in a non-solvent (e.g., methanol or hexane) followed by filtration and drying under vacuum.
Characterization:
The resulting telomer can be characterized by:
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Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and determine the average degree of polymerization.
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Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
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Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups.
Quantitative Data (Representative)
The following table summarizes typical reaction conditions and outcomes for the telomerization of tetrafluoroethylene (TFE) with a generic bromofluoroalkane.
| Parameter | Value |
| Monomer | Tetrafluoroethylene (TFE) |
| Telogen | Bromofluoroalkane |
| Initiator | AIBN |
| Solvent | Acetonitrile |
| Temperature | 70 °C |
| Pressure | 20 bar |
| Reaction Time | 8 hours |
| Average MW (Mn) | 1000 - 5000 g/mol |
| Polydispersity Index (PDI) | 1.2 - 1.5 |
Visualizations
Caption: Experimental workflow for the synthesis of fluorinated telomers.
Caption: Logical relationship of telomerization for functional materials.
Troubleshooting & Optimization
Technical Support Center: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (HFP-Br)
Welcome to the technical support center for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (HFP-Br). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Physical and Chemical Properties
A summary of the key physical and chemical properties of HFP-Br is provided below for easy reference.
| Property | Value |
| CAS Number | 382-14-9 |
| Molecular Formula | C₄H₃BrF₆ |
| Molecular Weight | 244.96 g/mol |
| Appearance | Clear liquid |
| Boiling Point | 78 °C |
| Density | 1.751 g/cm³ |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) |
| Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection) |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in research and drug development?
A1: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is primarily used as an alkylating agent to introduce the sterically bulky and lipophilic 2,2,2-tris(trifluoromethyl)ethyl group (hexafluoroisobutyl group) into a variety of molecules. This moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Q2: What are the main safety precautions to consider when handling HFP-Br?
A2: HFP-Br is classified as an irritant.[1] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[1]
Q3: In which solvents is HFP-Br soluble?
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Low or no yield is a common issue in nucleophilic substitution reactions. Several factors can contribute to this problem.
Potential Causes and Solutions:
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Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide from the sterically hindered electrophile.
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Solution: Consider using a stronger nucleophile or activating the existing nucleophile by converting it to its conjugate base using a suitable non-nucleophilic base (e.g., sodium hydride for alcohols or thiols, or a non-nucleophilic amine sponge for amine alkylations).
-
-
Steric Hindrance: The bulky hexafluoroisobutyl group creates significant steric hindrance around the electrophilic carbon, slowing down the rate of SN2 reactions.[2]
-
Solution: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions. Prolonging the reaction time may also improve the yield.
-
-
Poor Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its reactivity.
-
Solution: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. Avoid polar protic solvents like ethanol or water, which can solvate the nucleophile and reduce its effectiveness.
-
-
Decomposition of Reagents: HFP-Br or the nucleophile may be unstable under the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and dry. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) if the nucleophile is sensitive to air or moisture.
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Issue 2: Formation of Elimination Byproducts
The reaction of HFP-Br with nucleophiles can sometimes lead to the formation of an elimination (E2) byproduct, 1,1,1,3,3,3-hexafluoro-2-methylenepropane, in addition to the desired substitution (SN2) product.
Factors Favoring Elimination and Solutions:
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Strongly Basic Nucleophiles: Nucleophiles that are also strong bases can abstract a proton from the carbon adjacent to the bromomethyl group, leading to elimination.
-
Solution: If possible, use a nucleophile that is less basic but still sufficiently nucleophilic (e.g., azide or thiolate). If a strong base is required, consider using a sterically hindered, non-nucleophilic base to deprotonate the nucleophile in a separate step before adding HFP-Br at a lower temperature.
-
-
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[3]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be beneficial to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature.
-
-
Steric Hindrance: Increased steric hindrance at the electrophilic center can favor elimination as the nucleophile acts as a base abstracting a more accessible proton instead of attacking the crowded carbon.
-
Solution: While the steric hindrance of HFP-Br is inherent, choosing a less sterically bulky nucleophile can help favor substitution.
-
References
Technical Support Center: Optimizing Reaction Conditions with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Welcome to the technical support center for optimizing reaction conditions with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A1: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is primarily used as an electrophile for the introduction of the 2,2,2-trifluoro-1-(trifluoromethyl)ethyl group onto a variety of nucleophiles. This moiety is of significant interest in pharmaceutical and materials science due to its unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature.
Q2: What is the dominant reaction mechanism when using this reagent?
A2: The primary reaction pathway is nucleophilic substitution. However, a key consideration is that under basic conditions, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane can undergo elimination of HBr to form 1,1,3,3,3,3-hexafluoroisobutene (HFIB). This alkene is highly electrophilic and can then react with the nucleophile in a conjugate addition reaction. For many applications, the in-situ formation of HFIB is the operative mechanism.
Q3: What types of nucleophiles are compatible with this reagent?
A3: A wide range of nucleophiles can be successfully alkylated, including:
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O-Nucleophiles: Alcohols and phenols (for ether synthesis).
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N-Nucleophiles: Primary and secondary amines, anilines, and N-heterocycles.
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S-Nucleophiles: Thiols and thiophenols.
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C-Nucleophiles: Enolates (e.g., from ketoesters) and other stabilized carbanions.
Q4: What are the recommended storage and handling conditions for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A4: It is recommended to store this reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficiently strong base | The nucleophile may not be fully deprotonated. For alcohols, phenols, and thiols, consider using a stronger base such as NaH, KH, or K₂CO₃. For C-H acidic compounds, stronger bases like LDA or NaHMDS may be necessary. |
| Low reaction temperature | While lower temperatures can suppress side reactions, they may also slow down the desired reaction. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. |
| Steric hindrance | A sterically hindered nucleophile or substrate can significantly slow down the reaction rate. Consider increasing the reaction time, temperature, or using a less hindered analogue if possible. |
| Poor solvent choice | The solvent plays a crucial role in solvating the reactants. For Sₙ2-type reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. |
Problem 2: Formation of Elimination Byproduct (HFIB) without Subsequent Addition
| Possible Cause | Suggested Solution |
| Weakly nucleophilic species | If the nucleophile is not reactive enough to trap the in-situ generated HFIB, the alkene may be observed as a major byproduct. |
| High reaction temperature | Higher temperatures can favor the elimination pathway. Try running the reaction at a lower temperature. |
| Choice of base | A bulky, non-nucleophilic base might favor elimination over substitution. If the direct Sₙ2 pathway is desired, a less hindered base might be beneficial, though this can be challenging with this substrate. |
Problem 3: Multiple Alkylation Products
| Possible Cause | Suggested Solution |
| Excess electrophile | For nucleophiles with multiple reactive sites (e.g., primary amines), using an excess of the alkylating agent can lead to di-alkylation. Use a stoichiometric amount or a slight excess of the nucleophile. |
| Reaction conditions | Carefully control the stoichiometry and addition rate of the electrophile to favor mono-alkylation. |
Data Presentation
Table 1: Optimization of Hexafluoroisobutylation of a Ketoester
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (powder) | THF | -20 | 2 | Low |
| 2 | TBAF (10) | THF | -20 to RT | 21 | 63 |
| 3 | TBAF (10) | CH₂Cl₂ | -20 to RT | 21 | 39 |
| 4 | TBAF (10) | DMF | -20 to RT | 21 | 36 |
Data adapted from a study on the hexafluoroisobutylation of enolates. The reaction proceeds via in-situ formation of HFIB.
Experimental Protocols
General Protocol for the Alkylation of Phenols (Williamson Ether Synthesis)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and a dry, polar aprotic solvent such as DMF or acetonitrile (to achieve a concentration of 0.1-0.5 M).
-
Deprotonation: Add a suitable base (e.g., K₂CO₃ (1.5 eq.) or NaH (1.1 eq.)) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1-1.2 eq.) dropwise to the solution.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for the Alkylation of Amines
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃ (2.0 eq.) or a non-nucleophilic organic base like DIPEA (1.5 eq.)) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Electrophile: Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0-1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C). Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the protocol for phenols.
Mandatory Visualizations
Caption: General experimental workflow for alkylation reactions.
Technical Support Center: Purification of Products from 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A1: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is primarily used as an electrophile in nucleophilic substitution reactions to introduce the bulky and lipophilic 1,1,1,3,3,3-hexafluoroisopropyl moiety into molecules. The most common reactions include:
-
Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base to form hexafluoroisopropyl ethers.
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Esterification: Reaction with carboxylate salts to form hexafluoroisopropyl esters.
-
Amine Alkylation: Reaction with primary or secondary amines to form N-hexafluoroisopropyl amines.
Q2: What are the typical impurities I might encounter in these reactions?
A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, and decomposition. Common impurities include:
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Unreacted 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane: Due to incomplete reaction.
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Unreacted nucleophile: (e.g., alcohol, carboxylic acid, or amine).
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Over-alkylation products: In the case of amine alkylation, reaction of a primary amine can lead to the formation of secondary and tertiary amines.
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Elimination byproducts: Although less common with a primary bromide, under strongly basic conditions or with hindered nucleophiles, elimination to form 1,1,1,3,3,3-hexafluoro-2-(methylene)propane can occur.
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Solvent and reagent residues: Residual solvents, bases (e.g., triethylamine, potassium carbonate), and their salts.
Q3: How does the hexafluoroisopropyl group affect the purification strategy?
A3: The two trifluoromethyl groups significantly influence the physicochemical properties of the product, which in turn affects purification:
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Increased Lipophilicity: The fluorine atoms increase the compound's lipophilicity, which can lead to better retention in reversed-phase chromatography.
-
Altered Polarity: While highly fluorinated, the molecule may still possess polar functional groups from the parent nucleophile. This unique combination of high lipophilicity and potential polarity requires careful selection of chromatographic conditions.
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Volatility: Smaller molecules containing the hexafluoroisopropyl group can be surprisingly volatile, which may be advantageous for purification by distillation but can also lead to sample loss if not handled carefully.
-
Crystallinity: The rigid and bulky nature of the hexafluoroisopropyl group can sometimes hinder crystal lattice formation, making purification by recrystallization challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction products of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. |
| Impurities have very similar polarity to the product. | Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Consider using a different stationary phase like alumina or a fluorinated phase. | |
| Product is Tailing on the Column | The compound is interacting with acidic silanol groups on the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds (amines), add 0.1-1% triethylamine. For acidic compounds, add 0.1-1% acetic acid. |
| Low Recovery of the Product | The product is too polar and is irreversibly adsorbed onto the silica. | Use a more polar eluent or consider "dry loading" the sample adsorbed onto Celite® or a smaller amount of silica. If the compound is very polar, reversed-phase flash chromatography may be a better option. |
| The product is volatile and is lost during solvent evaporation. | Use a rotary evaporator with a well-chilled condenser. Avoid high vacuum and excessive heat. |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase. | Use a highly end-capped column. For basic compounds, add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[1] |
| Column overload. | Reduce the sample concentration or injection volume. Perform multiple smaller injections instead of one large one. | |
| Co-elution with Impurities | Insufficient resolution between the product and impurities. | Optimize the mobile phase gradient. Try a different stationary phase (e.g., a phenyl-hexyl or a fluorinated phase column for alternative selectivity).[1] |
| Low Product Recovery | The compound is precipitating on the column or is irreversibly adsorbed. | Ensure the sample is fully dissolved in the initial mobile phase. If solubility is an issue, a different mobile phase or chromatographic mode (e.g., HILIC for very polar compounds) may be necessary. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Slowly evaporate the solvent to increase the concentration. Cool the solution slowly, and if necessary, in an ice bath or freezer. Try adding a less polar "anti-solvent" dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly. |
| Oiling Out Instead of Crystallizing | The degree of supersaturation is too high, or the presence of impurities is inhibiting crystallization. | Use a more dilute solution and cool it more slowly. Try to purify the compound further by another method (e.g., flash chromatography) before attempting recrystallization. |
| Purity Does Not Improve Significantly | Impurities have a similar solubility profile to the product and are co-crystallizing. | Try a different recrystallization solvent or a mixture of solvents. A second recrystallization from a different solvent system may be necessary. |
Quantitative Data on Purification
The following tables summarize purification data for representative compounds containing the hexafluoroisopropyl moiety. Note that direct comparisons are often difficult as reaction scales and crude purities vary.
Table 1: Purification of Hexafluoroisopropyl Ethers
| Compound | Reaction Type | Purification Method | Crude Purity | Final Purity | Yield | Reference |
| Benzyl trifluoromethyl ether* | Williamson Ether Synthesis | Distillation | Not Reported | Analytically Pure | 85% | [1] |
| bis(2,2,2-trifluoroethyl) ether | Williamson Ether Synthesis | Distillation | Not Reported | 99.1% (GC) | 93.3% | [2] |
| Sevoflurane | Etherification | Distillation | Not Reported | >99.5% | 79% | [3] |
*Note: Benzyl trifluoromethyl ether is structurally similar to the expected products and provides a relevant example.
Table 2: Purification of Hexafluoroisopropyl Esters and Amines
| Compound | Reaction Type | Purification Method | Crude Purity | Final Purity | Yield | Reference |
| 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane* | Not Specified | Recrystallization (from Chloroform) | Not Reported | 99.98% | 92.31% | [4] |
| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Nucleophilic Aromatic Substitution followed by Reduction | Not purified (clean enough for next step) | Not Reported | High | 97% (for reduction step) | [5] |
*Note: This compound, while not a direct product of the specified starting material, demonstrates the high purity achievable with recrystallization for highly fluorinated molecules.
Experimental Protocols
General Protocol for Flash Chromatography Purification
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Solvent System Selection:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
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Identify a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from major impurities.
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-
Column Packing:
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Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
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Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent or dry pack followed by careful wetting.
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Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
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Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
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-
Elution and Fraction Collection:
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Begin elution with the chosen solvent system, applying positive pressure (air or nitrogen).
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Collect fractions and monitor their composition by TLC.
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Combine the fractions containing the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator, being mindful of the product's volatility.
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General Protocol for Preparative HPLC Purification
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Analytical Method Development:
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Develop an analytical HPLC method using a column with the same stationary phase as the intended preparative column.
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Optimize the mobile phase (e.g., acetonitrile/water or methanol/water, often with 0.1% TFA or formic acid) and gradient to achieve baseline separation of the target compound from its impurities.
-
-
Scale-Up:
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Choose a preparative column of appropriate size based on the amount of material to be purified.
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Adjust the flow rate and injection volume for the larger column. A general guideline is to scale the flow rate by the ratio of the column cross-sectional areas.
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Prepare a concentrated solution of the crude product in the initial mobile phase or a compatible solvent.
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-
Purification and Fraction Collection:
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Equilibrate the preparative column with the initial mobile phase.
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Inject the sample and run the scaled-up gradient.
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Collect fractions based on the retention time of the target peak, either manually or using an automated fraction collector.
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Purity Analysis and Solvent Removal:
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Analyze the collected fractions by analytical HPLC to determine their purity.
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Combine the pure fractions.
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Remove the organic solvent by rotary evaporation. If the mobile phase contained a non-volatile buffer, further workup (e.g., extraction) may be necessary. Lyophilization is often used to remove the aqueous mobile phase.
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General Protocol for Recrystallization
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Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
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A good solvent will dissolve the compound when hot but not when cold. Alternatively, a solvent pair (one in which the compound is soluble and one in which it is not) can be used.
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-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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-
Hot Filtration (if necessary):
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If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate.
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Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Visualizations
Caption: General experimental workflow from synthesis to purified product.
Caption: Troubleshooting logic for flash chromatography purification.
Caption: Troubleshooting logic for purification by recrystallization.
References
common side reactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and their prevention
Welcome to the technical support center for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in their experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems that may be encountered during reactions involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Issue 1: Low Yield of the Desired Alkylated Product and Formation of a Major Byproduct
Question: I am attempting to perform an alkylation reaction using 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane with my nucleophile, but I am observing a low yield of my target molecule and the formation of a significant, more volatile byproduct. What is happening and how can I prevent it?
Answer:
The most common side reaction when using 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is the elimination of hydrogen bromide (HBr) to form 1,1,1,3,3,3-hexafluoroisobutylene (HFIB). This E2 elimination reaction is particularly favorable for this substrate due to the high acidity of the proton on the central carbon, which is flanked by two strongly electron-withdrawing trifluoromethyl groups.[1]
The intended reaction is a bimolecular nucleophilic substitution (SN2), where the nucleophile displaces the bromide. However, many nucleophiles are also basic, and can abstract the acidic proton, leading to the elimination byproduct.
Prevention Strategies:
The key to minimizing the elimination side reaction is to choose reaction conditions that favor the SN2 pathway over the E2 pathway. This can be achieved by carefully selecting the base, solvent, and reaction temperature.
-
Base/Nucleophile Selection: The choice of base is critical. Strong, sterically hindered bases will favor the E2 pathway. To favor alkylation, use a less basic, but still potent, nucleophile. If a base is required to deprotonate a precursor to the nucleophile, consider using a non-nucleophilic, sterically hindered base in a separate step before the addition of the electrophile, or use a weaker base that is just strong enough to deprotonate your substrate.
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Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, are recommended. These solvents solvate the cation of the base but not the anionic nucleophile, thus increasing its nucleophilicity without increasing its basicity. Protic solvents, like ethanol, can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
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Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[2] Elimination reactions often have a higher activation energy, so reducing the temperature will decrease the rate of the elimination reaction more significantly than the substitution reaction.
Below is a table summarizing the expected outcomes under different conditions:
| Condition Category | Favorable for SN2 (Alkylation) | Favorable for E2 (Elimination) |
| Base/Nucleophile | Weakly basic, highly nucleophilic (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | Strong, sterically hindered bases (e.g., t-BuOK, LDA) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Polar protic (e.g., Ethanol, Methanol) |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Higher temperatures |
Experimental Protocol to Minimize Elimination:
The following is a general protocol designed to maximize the yield of the alkylation product.
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Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophilic precursor in a suitable polar aprotic solvent (e.g., anhydrous DMF).
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Deprotonation (if necessary): If your nucleophile requires deprotonation, cool the solution to 0 °C and add a slight excess (1.1 equivalents) of a suitable base. A weaker base like potassium carbonate or a sterically hindered but strong base like sodium hydride might be appropriate, depending on the pKa of your nucleophile. Stir for 30-60 minutes at this temperature.
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Addition of the Electrophile: Slowly add 1.0 equivalent of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to the cooled solution of the nucleophile.
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Reaction: Allow the reaction to stir at a low temperature (e.g., 0 °C or room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
FAQ 2: How can I visually represent the competition between the desired alkylation and the side reaction?
Answer: The competition between the SN2 and E2 pathways can be visualized using a logical relationship diagram.
References
improving yield and selectivity in reactions with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Welcome to the technical support center for reactions involving 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and selectivity in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, providing potential causes and suggested solutions.
Issue 1: Low or No Yield of the Desired Substituted Product
Question: I am attempting a substitution reaction with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and my nucleophile, but I am observing very low to no yield of the desired product. What are the possible reasons and how can I improve the outcome?
Answer:
Low or no yield in substitution reactions with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a common issue, often stemming from the inherent reactivity of the reagent and competition from side reactions.
Potential Causes and Solutions:
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Competition from Elimination (E2) Reaction: The most significant side reaction is the elimination of HBr to form the highly volatile gas hexafluoroisobutylene (HFIB). This is particularly prevalent when using strong, sterically hindered bases. The presence of two electron-withdrawing trifluoromethyl groups increases the acidity of the proton on the central carbon, making elimination favorable.
-
Solution:
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Choice of Base: Employ a weaker, non-nucleophilic base or a base that is less sterically hindered. For C-alkylation of enolates, switching from a strong base like NaOH to a fluoride source like tetrabutylammonium fluoride (TBAF) can favor the desired substitution pathway.[1][2]
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Temperature Control: Lowering the reaction temperature can often suppress the elimination pathway, which typically has a higher activation energy than the substitution pathway.
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-
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Low Reactivity of the Nucleophile: The nucleophile may not be strong enough to efficiently displace the bromide.
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Solution:
-
Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base to increase its nucleophilicity. For example, using the sodium salt of a thiol (a thiolate) will be more reactive than the neutral thiol.
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Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can solvate the cation of a salt, leaving the nucleophilic anion more reactive.
-
-
-
Steric Hindrance: Significant steric bulk on either the nucleophile or around the electrophilic carbon can hinder the S(_N)2 reaction.
-
Solution:
-
Less Hindered Nucleophiles: If possible, consider using a less sterically encumbered nucleophile.
-
Reaction Conditions: For highly hindered systems, you may need to use higher temperatures and longer reaction times, but be mindful of the increased potential for elimination.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Selectivity - Formation of Multiple Products
Question: My reaction is producing a mixture of the desired substituted product and a major byproduct that I believe is from elimination. How can I improve the selectivity towards the substitution product?
Answer:
Improving selectivity is key to a successful reaction. The competition between the S(_N)2 (substitution) and E2 (elimination) pathways is the primary cause of poor selectivity.
Factors Influencing Selectivity and How to Control Them:
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Base/Nucleophile:
-
Strong, bulky bases (e.g., potassium tert-butoxide) strongly favor elimination.
-
Strong, non-bulky bases that are also good nucleophiles (e.g., ethoxide) can give a mixture of substitution and elimination products.
-
Good nucleophiles that are weak bases (e.g., Br⁻, I⁻, RS⁻) will favor substitution.
-
Tetrabutylammonium fluoride (TBAF) has been shown to be effective in promoting the substitution of enolates while minimizing elimination.[1][2]
-
-
Solvent:
-
Polar aprotic solvents (DMF, DMSO, acetone) generally favor S(_N)2 reactions.
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Polar protic solvents (ethanol, methanol, water) can favor S(_N)1/E1 pathways if a stable carbocation can be formed, though this is less likely with this primary bromide. They can also solvate the nucleophile, reducing its reactivity.
-
-
Temperature:
-
Higher temperatures generally favor elimination over substitution because elimination reactions have a higher positive entropy change (more molecules are formed).
-
Strategies for Improving Selectivity:
-
Careful selection of the base/nucleophile: This is the most critical factor. If your nucleophile is also a strong base, consider using a milder base to deprotonate it first, and then add the electrophile at a low temperature.
-
Optimize the reaction temperature: Start at a low temperature (e.g., -20 °C to 0 °C) and slowly warm the reaction only if necessary, while monitoring the product distribution by techniques like GC-MS or NMR.
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Choose the appropriate solvent: For most S(_N)2 reactions with this reagent, a polar aprotic solvent is a good starting point.
Substitution vs. Elimination Pathways:
References
Technical Support Center: Managing 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the volatility of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane during laboratory experiments.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is crucial for its effective and safe handling. Due to its fluorinated nature, this compound exhibits high volatility, which presents specific challenges in experimental setups.
| Property | Value | Citation |
| CAS Number | 382-14-9 | [1] |
| Molecular Formula | C4H3BrF6 | [1] |
| Molecular Weight | 244.96 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Boiling Point | Data not available; expected to be low due to high fluorination. The related compound 1,1,1,3,3,3-hexafluoropropane has a boiling point of -1.4 to -0.7 °C. | [3] |
| Hazard Codes | Xi (Irritant) | [2] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. | [2] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [2] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to minimize evaporative loss?
A1: To minimize evaporation, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane should be stored in a cool, dry, and well-ventilated area, away from heat sources.[4] It is recommended to store the compound at low temperatures, for instance, in a refrigerator (2-8 °C).[4] The container should be tightly sealed, and for added security, the cap can be wrapped with Parafilm or Teflon tape to prevent vapor escape.[4]
Q2: What are the essential safety precautions when handling this volatile compound?
A2: All manipulations involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[4] Personal protective equipment (PPE) is mandatory and should include chemical splash goggles, appropriate gloves, and a lab coat.[5] Ensure that an eye wash station and safety shower are readily accessible.
Q3: I am planning a reaction at an elevated temperature. How can I prevent the loss of this volatile reagent?
A3: For reactions conducted at elevated temperatures, it is crucial to use a reflux condenser to cool any vapors and return them to the reaction flask.[3][6] For reactions requiring higher temperatures or prolonged heating, a sealed-tube apparatus may be necessary.[2] Ensure the setup is not a closed system to avoid pressure buildup; the top of the condenser should be open to the atmosphere or connected to an inert gas line with an oil bubbler.[6]
Q4: How can I accurately measure and transfer a volatile liquid like 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A4: To ensure accurate measurements, cool the reagent to a low temperature (e.g., in an ice bath) before dispensing to reduce its vapor pressure.[4] Use a pre-chilled syringe or pipette for transfers and perform the transfer as quickly as possible to minimize exposure to the atmosphere.[4] It is also advisable to work with slightly larger volumes to account for minor evaporative losses during handling.
Q5: What is the best way to remove a solvent after a reaction without losing my volatile product?
A5: Avoid using a high-vacuum line for solvent removal as this can lead to significant product loss.[1][2] A rotary evaporator (rotovap) can be used, but with caution.[1][2] It is important to reduce the vacuum strength as much as possible and use a room temperature or cool water bath.[2][7] If the product is still being lost to the solvent trap, consider alternative methods such as distillation at atmospheric pressure or using a Kugelrohr apparatus.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Reaction Yield | Evaporation of the Reagent: The most common issue is the loss of the volatile 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane during reaction setup or the reaction itself. | - Ensure all joints in your glassware are properly sealed. - Use a reflux condenser, even for reactions at or slightly above room temperature.[6] - For reactions at elevated temperatures, a high-efficiency condenser (e.g., Vigreux) is recommended.[2] - Consider conducting the reaction in a sealed vessel if appropriate for the chemistry.[2] |
| Inaccurate Measurement: Due to its volatility, it can be challenging to measure an accurate amount of the reagent. | - Cool the reagent before measurement.[4] - Use a chilled syringe for transfer. - Perform the transfer quickly.[4] | |
| Inconsistent Reaction Outcomes | Variable Reagent Concentration: The concentration of the reagent in the reaction mixture may vary between experiments due to inconsistent handling and evaporative losses. | - Standardize your handling procedure for this reagent. - Prepare and add the reagent to the reaction mixture in a consistent and timely manner. |
| Cross-Contamination on an Inert Gas Line: If working on a manifold with other reactions, the volatile compound can travel through the inert gas line and contaminate other experiments. | - Remove other flasks from the line when handling highly volatile compounds.[1][2] - Purge the inert gas line thoroughly after use.[1][2] | |
| Product Loss During Workup | Evaporation During Extraction and Drying: The product, if also volatile, can be lost during the workup steps. | - Minimize the time the organic layer is exposed to the atmosphere. - When using a drying agent, filter it off quickly. - Be cautious during solvent removal with a rotary evaporator; use reduced pressure sparingly and avoid excessive heating.[8] |
Experimental Protocols
Detailed Methodology for a General Reaction Setup
-
Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar) and ensure it is clean and dry. Attach a reflux condenser to the flask.[6]
-
Cooling: Cool the reaction flask in an ice bath. This will help to minimize the evaporation of the volatile reagent upon addition.
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Reagent Measurement and Addition: Cool the vial of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in an ice bath. Using a pre-chilled syringe, draw up the required volume of the reagent.
-
Reagent Transfer: Quickly and carefully add the reagent to the cooled reaction flask, either dropwise through the condenser or directly into the flask if the setup allows for brief opening.
-
Reaction Conditions: Once the addition is complete, allow the reaction mixture to stir at the desired temperature. If heating is required, ensure a steady flow of coolant through the condenser.[6]
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Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
Visualizations
Experimental Workflow for Managing a Volatile Reagent
References
- 1. Page loading... [guidechem.com]
- 2. 2-(BROMOMETHYL)-1,1,1,3,3,3-HEXAFLUOROPROPANE | 382-14-9 [amp.chemicalbook.com]
- 3. 1,1,1,3,3,3-Hexafluoropropane - Wikipedia [en.wikipedia.org]
- 4. 2-(BROMOMETHYL)-1,1,1,3,3,3-HEXAFLUOROPROPANE CAS#: 382-14-9 [amp.chemicalbook.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 382-14-9 Name: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane [xixisys.com]
- 6. tnjchem.com [tnjchem.com]
- 7. waysmos.com [waysmos.com]
- 8. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - CAS:382-14-9 - Sunway Pharm Ltd [3wpharm.com]
troubleshooting failed reactions involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane relevant to its reactivity?
A1: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a primary alkyl bromide. However, the presence of the bulky and highly electron-withdrawing bis(trifluoromethyl)methyl group significantly influences its reactivity. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 382-14-9 | [1] |
| Molecular Formula | C₄H₃BrF₆ | [1] |
| Molecular Weight | 244.96 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
The strong electron-withdrawing nature of the two trifluoromethyl groups makes the methylene carbon more electrophilic and susceptible to nucleophilic attack. However, the steric bulk of the hexafluoroisopropyl group can hinder the approach of nucleophiles, potentially leading to slower reaction rates or requiring more forcing conditions compared to simpler primary alkyl bromides.
Q2: I am observing low to no conversion in my nucleophilic substitution reaction. What are the common causes?
A2: Low or no conversion in nucleophilic substitution reactions with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a common issue. The primary culprits are often related to steric hindrance, the choice of base and solvent, and the nature of the nucleophile.
-
Steric Hindrance: The bulky hexafluoroisopropyl group can physically block the nucleophile from accessing the reaction center. This is particularly problematic with sterically demanding nucleophiles.
-
Weak Nucleophile: The nucleophile may not be strong enough to efficiently displace the bromide ion, especially given the potential for steric hindrance.
-
Inappropriate Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the base used may not be strong enough to generate a sufficient concentration of the active nucleophile.
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Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A non-polar solvent may not be suitable for reactions involving charged nucleophiles.
-
Low Reaction Temperature: The activation energy for the substitution may be high due to steric factors, requiring elevated temperatures to proceed at a reasonable rate.
Q3: My reaction is producing significant amounts of side products. What are the likely side reactions?
A3: A common side reaction, especially when using strong, sterically hindered bases, is elimination (E2) to form 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene. Over-alkylation can be an issue with amine nucleophiles, leading to the formation of quaternary ammonium salts.[3]
References
Technical Support Center: Byproduct Analysis in 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane Alkylations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of various nucleophiles with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. The information is presented in a question-and-answer format to offer direct and actionable solutions to experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylations with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A1: The most prevalent side reactions are typically dependent on the nucleophile and reaction conditions. However, some common themes include:
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Over-alkylation: This is particularly common with amine nucleophiles, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2]
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Elimination (E2) Reactions: While 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a primary halide, which generally favors S(_N)2 reactions, the use of sterically hindered or strongly basic nucleophiles can promote the formation of the elimination product, 1,1,1,3,3,3-hexafluoro-2-methylenepropane.[3][4] This is often exacerbated at higher temperatures.
-
C- vs. O-Alkylation: With ambident nucleophiles like phenolates or enolates, a mixture of C-alkylated and O-alkylated products can be formed. The reaction conditions, such as the solvent and counter-ion, can significantly influence the ratio of these products.
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Hydrolysis of the Alkylating Agent: In the presence of water or hydroxide ions, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane can hydrolyze to form 2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane.
Q2: How can I minimize over-alkylation when reacting an amine with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A2: To favor mono-alkylation of amines, consider the following strategies:
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Use a large excess of the amine: This ensures that the alkylating agent is more likely to react with the starting primary amine rather than the mono-alkylated product.
-
Use a suitable base: A non-nucleophilic base can be used to neutralize the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which is less reactive.
-
Control reaction temperature: Lower temperatures generally favor the desired mono-alkylation.
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Protecting groups: In some cases, using a protecting group on the amine that can be removed after the alkylation may be necessary to achieve high selectivity.
Q3: I am observing a significant amount of an elimination byproduct. How can I favor the S(_N)2 substitution?
A3: To suppress the competing E2 elimination reaction, you can:
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Choose a less sterically hindered base/nucleophile: Bulky bases are more likely to act as a base and abstract a proton, leading to elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature will favor the S(_N)2 pathway.[4]
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Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile can enhance the nucleophilicity of the nucleophile without solvating it as strongly as protic solvents, thus favoring substitution.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of the Substrate | - For enolates, ensure complete deprotonation by using a strong, non-nucleophilic base like LDA or NaH. - For phenols or alcohols, ensure complete formation of the corresponding alkoxide or phenoxide. |
| Decomposition of the Alkylating Agent | - Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis. - 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane should be stored in a cool, dry place away from moisture. |
| Inappropriate Reaction Temperature | - While higher temperatures can increase reaction rates, they can also lead to decomposition or favor elimination. Optimize the temperature by starting low and gradually increasing it while monitoring the reaction progress. |
| Poor Solvent Choice | - For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
Issue 2: Formation of Multiple Products (Byproducts)
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Over-alkylation Product (e.g., di- or tri-alkylated amine) | The mono-alkylated product is more nucleophilic than the starting material. | - Use a large excess of the starting amine. - Add the alkylating agent slowly to the reaction mixture. - Consider using a protecting group strategy. |
| Elimination Product (1,1,1,3,3,3-hexafluoro-2-methylenepropane) | Use of a strong, sterically hindered base or high reaction temperatures. | - Use a less sterically hindered base. - Lower the reaction temperature. - Use a polar aprotic solvent. |
| C-Alkylated Product (with phenolates or enolates) | Reaction conditions favor attack at the carbon atom of the ambident nucleophile. | - The choice of solvent and counter-ion can influence the regioselectivity. Harder cations (e.g., Li\⁺) tend to favor O-alkylation, while softer cations (e.g., K\⁺) can favor C-alkylation. Protic solvents can also favor O-alkylation through hydrogen bonding. |
| Hydrolysis Product (2-(hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane) | Presence of water in the reaction mixture. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for N-Alkylation of an Aniline
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Reaction Setup: To a solution of the aniline (1.2 equivalents) in a polar aprotic solvent such as DMF (5 mL per mmol of aniline) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
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Addition of Alkylating Agent: Slowly add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.0 equivalent) to the stirred suspension at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for O-Alkylation of a Phenol
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Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
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Alkylation: Cool the reaction mixture to 0 °C and add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Analytical Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds in a reaction mixture. A typical GC program would involve a temperature gradient to separate compounds with different boiling points. The mass spectrometer provides fragmentation patterns that can be used to identify the structures of the main product and any byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for characterizing the final product and identifying impurities. The presence of the hexafluoroisopropyl group gives a characteristic signal in the ¹⁹F NMR spectrum. Impurities can often be identified by comparing the spectra of the crude product to that of the purified material and by consulting databases of common NMR impurities.[4][6]
Data Presentation
Table 1: Hypothetical Byproduct Distribution in the Alkylation of Aniline with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane under Different Conditions.
| Entry | Base | Solvent | Temperature (°C) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Unreacted Aniline (%) |
| 1 | K₂CO₃ | DMF | 25 | 75 | 15 | 10 |
| 2 | K₂CO₃ | DMF | 80 | 50 | 40 | 10 |
| 3 | Et₃N | CH₂Cl₂ | 25 | 60 | 25 | 15 |
| 4 | None | Acetonitrile | 50 | 40 | 10 | 50 |
Visualizations
Caption: Pathway for over-alkylation in amine reactions.
Caption: Factors influencing SN2 vs. E2 pathways.
Caption: Troubleshooting workflow for alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Technical Support Center: Handling 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential corrosivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known corrosivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
Q2: What are the primary safety concerns when handling this compound?
A2: The primary safety concerns are skin and eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.
Q3: How should 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane be stored?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and metals.[4]
Troubleshooting Guide: Material and Equipment Corrosion
Issue: I am observing discoloration or pitting on my stainless steel reactor/needles after using 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Root Cause Analysis:
-
Material Incompatibility: Stainless steel, particularly grade 304, has poor resistance to halogenated compounds like brominated organics.[5] Bromide ions can induce pitting corrosion. While grade 316 offers better resistance, it is not entirely immune, especially with prolonged contact or at higher temperatures.[5]
-
Presence of Impurities: The presence of water or other impurities can accelerate corrosion.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of corrosion.
Solutions:
-
Material Selection:
-
Recommended: Use equipment made of highly resistant materials such as PTFE (Teflon®), glass, or certain fluoroelastomers like Viton®. PTFE is highly resistant to a wide range of chemicals, including halogenated organic compounds.[4][6][7]
-
Acceptable with Caution: If stainless steel must be used, prefer grade 316 over 304. However, monitor for any signs of corrosion. For high-temperature applications, consider more resistant alloys like Hastelloy.
-
-
Experimental Conditions:
-
Minimize the reaction temperature and duration of contact as much as the protocol allows.
-
Ensure all reactants and solvents are anhydrous and free of impurities.
-
-
Post-Experiment Cleaning:
-
Thoroughly clean all equipment immediately after use with a suitable solvent (e.g., isopropanol, acetone) to remove all traces of the reactant.
-
Issue: My plastic tubing/seals are swelling, becoming brittle, or showing signs of degradation.
Root Cause Analysis:
-
Chemical Attack: Many common plastics and elastomers are not compatible with halogenated hydrocarbons.
-
Polyethylene (LDPE, HDPE): Has poor resistance to halogenated hydrocarbons and may be susceptible to stress cracking and swelling.
-
Polypropylene: Shows poor resistance to liquid bromine and may be affected by halogenated solvents.[8][9]
-
Neoprene: Has poor compatibility with bromine and brominated compounds.[10]
-
Solutions:
-
Material Substitution:
-
Compatibility Testing:
-
Before use, perform a small-scale immersion test to confirm the compatibility of any new material with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane under your experimental conditions. Refer to the Experimental Protocol for Material Compatibility Testing below.
-
Data Presentation: Material Compatibility Summary
The following table summarizes the inferred compatibility of various materials with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane based on general data for brominated and halogenated organic compounds. It is crucial to perform specific testing for your application.
| Material Category | Material Name | Inferred Compatibility | Notes |
| Metals | Stainless Steel 304 | Poor | Prone to pitting corrosion by bromide ions.[5] |
| Stainless Steel 316 | Fair | Better resistance than 304, but still at risk.[5] | |
| Hastelloy C-276 | Good | Generally high resistance to a wide range of corrosive chemicals. | |
| Aluminum | Poor | Can react with halogenated solvents. | |
| Plastics | PTFE (Teflon®) | Excellent | Highly inert to halogenated organic compounds.[4][6][7] |
| Polyethylene (PE) | Poor | Susceptible to swelling and stress cracking. | |
| Polypropylene (PP) | Poor | Limited resistance to brominated compounds.[8][9] | |
| PEEK | Good | Generally high chemical resistance. | |
| Elastomers | Viton® (FKM) | Good | Generally resistant to hydrocarbons and many chemicals.[11][12][13] |
| Neoprene | Poor | Severe effects from bromine exposure.[10] | |
| EPDM | Poor | Not recommended for use with halogenated hydrocarbons. | |
| Kalrez® (FFKM) | Excellent | High resistance to a broad range of chemicals. |
Experimental Protocols
Experimental Protocol for Material Compatibility Testing
Objective: To determine the compatibility of a specific material with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane under experimental conditions.
Materials:
-
Small coupons or pieces of the material to be tested (e.g., O-ring, tubing segment, metal coupon).
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
-
Glass vials with PTFE-lined caps.
-
Analytical balance.
-
Calipers or micrometer.
-
Fume hood.
-
Appropriate PPE.
Methodology:
-
Preparation:
-
Clean the material coupon with a suitable solvent (e.g., isopropanol) and dry it completely.
-
Measure and record the initial weight and dimensions (length, width, thickness/diameter) of the coupon.
-
Visually inspect the coupon and note its initial appearance (color, texture).
-
-
Immersion:
-
Place the coupon in a glass vial.
-
Add enough 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to completely submerge the coupon.
-
Tightly seal the vial with a PTFE-lined cap.
-
Prepare a control vial with a coupon of the same material without the chemical.
-
-
Incubation:
-
Store the vials at the intended experimental temperature for a duration representative of the planned experiment (e.g., 24 hours, 72 hours).
-
-
Analysis:
-
After the incubation period, carefully remove the coupon from the vial in a fume hood.
-
Rinse the coupon with a suitable solvent and allow it to dry completely.
-
Re-weigh the coupon and measure its dimensions.
-
Visually inspect the coupon for any changes in color, texture, or signs of degradation (e.g., swelling, cracking, pitting).
-
Compare the final measurements and appearance to the initial data and the control sample.
-
-
Evaluation:
-
Significant changes in weight, dimensions, or appearance indicate incompatibility.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for material degradation.
Caption: Recommended experimental workflow.
References
- 1. onepetro.org [onepetro.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shop.machinemfg.com [shop.machinemfg.com]
- 5. Is Stainless Steel Chemical Resistant? - Leengate - Metals [leengatemetals.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 8. calpaclab.com [calpaclab.com]
- 9. industrialspec.com [industrialspec.com]
- 10. kelco.com.au [kelco.com.au]
- 11. calpaclab.com [calpaclab.com]
- 12. calpaclab.com [calpaclab.com]
- 13. foxxlifesciences.in [foxxlifesciences.in]
Technical Support Center: Temperature Control in Exothermic Reactions with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing temperature control during exothermic reactions involving 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A1: The primary hazard is a thermal runaway, where the reaction rate increases uncontrollably due to a rapid rise in temperature.[1][2][3] This can lead to a dangerous increase in pressure within the reaction vessel, potentially causing an explosion.[2][4] Additionally, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5][6][7]
Q2: How can I estimate the potential exotherm of my reaction with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane?
A2: A preliminary assessment can be made through a thorough literature review of similar reactions. However, for accurate data, it is highly recommended to use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) on a small scale to determine the heat of reaction.[8] This data is crucial for safe scale-up.
Q3: What are the key parameters to control during an exothermic reaction with this compound?
A3: The most critical parameters to control are:
-
Temperature: Maintain the desired reaction temperature within a narrow range.
-
Addition Rate: Control the rate at which reactants are added to manage the rate of heat generation.
-
Stirring: Ensure efficient mixing to prevent localized hotspots and maintain uniform temperature throughout the reaction mixture.
Q4: What type of cooling system is recommended?
A4: The choice of cooling system depends on the scale of the reaction and the magnitude of the exotherm. For laboratory-scale reactions, a cooling bath (ice-water, dry ice/acetone) or a cryostat is often sufficient. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential. The cooling system must have enough capacity to remove the heat generated by the reaction.
Q5: What are the signs of a potential thermal runaway?
A5: Be vigilant for the following signs:
-
A sudden, rapid increase in the reaction temperature that does not respond to cooling.
-
A noticeable increase in the pressure of the reaction vessel.
-
Vigorous boiling or fuming from the reaction mixture.
-
Changes in the color or viscosity of the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden Temperature Spike | - Addition rate of a reactant is too fast.- Cooling system failure.- Inadequate stirring leading to localized heating. | - Immediately stop the addition of all reactants.- Increase the cooling capacity (e.g., add more dry ice to the bath).- Ensure the stirrer is functioning correctly and increase the stirring rate if safe to do so.- If the temperature continues to rise, proceed to the emergency shutdown procedure. |
| Cooling System Failure | - Loss of power to the cryostat or pump.- Blockage in the cooling lines.- Insufficient cooling medium. | - Stop the addition of reactants immediately.- Switch to a backup cooling source if available.- Prepare for an emergency quench of the reaction if the temperature begins to rise uncontrollably. |
| Localized Hotspots | - Poor mixing due to inadequate stirrer speed or design.- High viscosity of the reaction mixture. | - Increase the stirring speed.- If possible and safe, dilute the reaction mixture with a suitable inert solvent to reduce viscosity. |
| Pressure Buildup | - Gas evolution from the reaction.- The reaction temperature is approaching the boiling point of a solvent or reactant.- Onset of a thermal runaway. | - Stop the addition of reactants.- Ensure the vent or condenser is not blocked.- Cool the reaction mixture to reduce the vapor pressure.- If pressure continues to rise rapidly, initiate the emergency shutdown procedure. |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction
This protocol provides a general framework. Specific parameters such as temperature, addition rates, and reaction times must be optimized for your specific reaction.
-
Risk Assessment: Before starting any experiment, perform a thorough risk assessment. This should include an estimation of the reaction exotherm and a review of the safety data sheets (SDS) for all reactants and solvents.
-
Equipment Setup:
-
Use a reaction vessel of an appropriate size, equipped with a magnetic stirrer or overhead stirrer, a temperature probe, a condenser, and an addition funnel or syringe pump for controlled reactant addition.
-
Ensure the cooling system is operational and has sufficient capacity for the expected exotherm.
-
Have a quench bath (e.g., a large container with a suitable quenching agent like cold water or a dilute acid/base solution) readily available.
-
-
Pre-Reaction Preparation:
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is air or moisture-sensitive.
-
Cool the reaction vessel to the desired initial temperature before adding any reactants.
-
-
Reactant Addition:
-
Add the initial reactants to the vessel.
-
Begin the slow, dropwise addition of the limiting reagent from the addition funnel or syringe pump.
-
Monitor the internal temperature of the reaction closely. If the temperature rises above the set point, stop the addition until the temperature stabilizes.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction temperature and pressure.
-
Observe any changes in the appearance of the reaction mixture.
-
-
Work-up and Quenching:
-
Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the reaction mixture to a safe temperature.
-
Slowly and carefully quench the reaction by adding a suitable quenching agent. Be aware that the quenching process itself can be exothermic.
-
-
Emergency Shutdown Procedure:
-
In the event of a thermal runaway, immediately stop the addition of all reactants.
-
Increase cooling to the maximum capacity.
-
If the temperature continues to rise, and it is safe to do so, quench the reaction by adding a pre-determined quenching agent or by transferring the reaction mixture to a quench bath.
-
Evacuate the area and alert safety personnel.
-
Quantitative Data Summary
The following table provides illustrative parameters for controlling an exothermic reaction with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. These values are not absolute and should be adjusted based on a thorough risk assessment and small-scale experiments.
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 5 L) |
| Recommended Initial Temperature | -10 °C to 0 °C | -15 °C to -5 °C |
| Maximum Allowable Temperature | 10 °C | 5 °C |
| Reactant Addition Rate | 0.1 to 0.5 mL/min | 5 to 20 mL/min |
| Stirring Speed | 300 - 500 RPM (magnetic stirrer) | 200 - 400 RPM (overhead stirrer) |
| Cooling System | Dry ice/acetone bath or cryostat | Jacketed reactor with refrigerated circulator |
| Emergency Quench Volume | 500 mL of appropriate quenching agent | 20 L of appropriate quenching agent |
Visualizations
Caption: Troubleshooting workflow for a temperature spike.
Caption: Heat balance in an exothermic reaction.
References
- 1. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. helgroup.com [helgroup.com]
- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 5. Page loading... [guidechem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 382-14-9 Name: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane [xixisys.com]
- 7. 2-(BROMOMETHYL)-1,1,1,3,3,3-HEXAFLUOROPROPANE | 382-14-9 [amp.chemicalbook.com]
- 8. mrzgroup.umd.edu [mrzgroup.umd.edu]
Validation & Comparative
A Comparative Guide to Brominating Agents: Featuring 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For researchers, scientists, and professionals in drug development, the strategic introduction of a bromine atom into a molecule is a critical step in the synthesis of complex chemical entities. The choice of brominating agent can significantly influence reaction outcomes, including yield, selectivity, and compatibility with various functional groups. This guide provides a comparative analysis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane against other commonly employed brominating agents, supported by experimental data and detailed protocols.
While traditional brominating agents are utilized to replace a hydrogen or a hydroxyl group with a bromine atom, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane serves a distinct purpose. It primarily acts as a vehicle for introducing the hexafluoroisobutyl moiety into a molecule, with the bromide functioning as a leaving group. This fundamental difference in reactivity is a key consideration when selecting a reagent for a specific synthetic transformation.
Performance Comparison of Brominating Agents
The following table summarizes the performance of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in its role as an alkylating agent and compares it with the brominating performance of established reagents in their typical applications.
| Reagent | Typical Substrate(s) | Reaction Type | Typical Reaction Conditions | Yield (%) | Key Advantages & Disadvantages |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | Ketoesters | Alkylation (Hexafluoroisobutylation) | NaOH powder, THF, -20°C, 2h | 63%[1] | Advantages: Effective for introducing the hexafluoroisobutyl group.[1] The reagent is a liquid at room temperature, which can facilitate handling.[1] Disadvantages: Not a general brominating agent; limited to specific alkylation reactions. |
| N-Bromosuccinimide (NBS) | Alkenes (allylic position), Alkylarenes (benzylic position), Ketones (alpha-position), Electron-rich aromatics | Radical Bromination, Electrophilic Bromination | Varies with substrate and solvent (e.g., CCl₄, DMF, 1,2-dichlorobenzene), often with a radical initiator (AIBN) or light, room temperature to reflux.[2][3] | 50-95% (substrate dependent)[2] | Advantages: Solid, easier and safer to handle than liquid bromine.[4] Provides a low, constant concentration of Br₂, which can improve selectivity and minimize side reactions.[4] Disadvantages: Can be unreliable if not pure; requires a radical initiator for allylic/benzylic bromination.[4] |
| Phosphorus Tribromide (PBr₃) | Primary and secondary alcohols | Nucleophilic Substitution | Typically in an inert solvent like ether or CH₂Cl₂, often at 0°C to room temperature.[5] | Generally high | Advantages: Excellent for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry.[5] Avoids carbocation rearrangements that can occur with HBr.[6][7] Disadvantages: Reacts violently with water; corrosive. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Primary and secondary alcohols | Appel Reaction | Inert solvent such as CH₂Cl₂ or THF, typically at 0°C to room temperature.[8] | High | Advantages: Mild reaction conditions.[9][10] Proceeds with inversion of stereochemistry.[5][8][10] Disadvantages: Stoichiometric amounts of triphenylphosphine oxide byproduct are produced, which can complicate purification.[11] Carbon tetrabromide is a toxic and ozone-depleting substance.[11] |
Experimental Protocols
Detailed methodologies for key experiments utilizing these brominating agents are provided below.
Protocol 1: Hexafluoroisobutylation of a Ketoester using 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
This protocol is based on the alkylation of a nickel complex of a glycine-derived ketoester.[1]
Materials:
-
Nickel complex of the ketoester (1.0 equiv)
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 equiv)
-
Sodium hydroxide (NaOH) powder (5.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the nickel complex of the ketoester in THF at -20°C, add powdered NaOH.
-
Add 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to the reaction mixture.
-
Stir the reaction at -20°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzylic Bromination using N-Bromosuccinimide (NBS)
This protocol describes the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester.[3]
Materials:
-
Methoxyimino-o-tolyl-acetic acid methyl ester (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.25 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.01 equiv)
-
1,2-Dichlorobenzene
Procedure:
-
Dissolve the methoxyimino-o-tolyl-acetic acid methyl ester in 1,2-dichlorobenzene in a reaction flask.
-
Add NBS and AIBN to the solution.
-
Heat the reaction mixture to 80°C.
-
Stir the reaction for 8 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Conversion of an Alcohol to an Alkyl Bromide using Phosphorus Tribromide (PBr₃)
This is a general procedure for the bromination of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Phosphorus tribromide (PBr₃) (0.4 equiv)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add PBr₃ dropwise to the stirred solution. A white precipitate of phosphorous acid may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the alkyl bromide.
Protocol 4: Bromination of an Alcohol via the Appel Reaction
This protocol outlines the conversion of an alcohol to an alkyl bromide using carbon tetrabromide and triphenylphosphine.[8]
Materials:
-
Alcohol (1.0 equiv)
-
Carbon tetrabromide (CBr₄) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Anhydrous dichloromethane
Procedure:
-
To a solution of the alcohol and carbon tetrabromide in anhydrous dichloromethane at 0°C, add triphenylphosphine portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkyl bromide from the triphenylphosphine oxide byproduct.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the reaction pathways of these brominating and alkylating agents.
References
- 1. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 8. orgosolver.com [orgosolver.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
The Synthetic Utility of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of fluorinated moieties into organic molecules is a critical strategy for modulating physicochemical and biological properties. The hexafluoroisopropyl group, in particular, is of significant interest due to its unique electronic and steric characteristics. This guide provides a comparative analysis of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane as a key reagent for introducing the 2,2,2-trifluoro-1-(trifluoromethyl)ethyl group, alongside potential alternatives, supported by established chemical principles and analogous experimental data.
Introduction to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a valuable electrophilic building block for the introduction of the bulky and highly electronegative hexafluoroisopropylmethyl moiety onto a variety of nucleophilic substrates. This modification can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable transformation in drug discovery and materials science.
Performance in Key Synthetic Transformations: A Comparative Overview
While direct, side-by-side comparative studies of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with its iodo- and tosyl-analogs are not extensively documented in the literature, its reactivity can be reliably inferred from fundamental principles of organic chemistry. The performance of an alkylating agent is primarily governed by the nature of the leaving group and the reaction conditions.
In S"N"2 reactions, the reactivity of the leaving group generally follows the trend I > OTs > Br > Cl. Therefore, it is anticipated that 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane would exhibit the highest reactivity, followed by the corresponding tosylate, and then the bromide. However, the bromide often presents a good balance of reactivity and stability, making it a cost-effective and practical choice for many applications.
The following tables summarize the expected reactivity and typical reaction conditions for the alkylation of various nucleophiles with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, based on analogous transformations with similar alkyl bromides.
N-Alkylation
The introduction of the hexafluoroisopropylmethyl group onto nitrogen-containing compounds is crucial for the synthesis of novel amines, amides, and heterocyclic structures.
| Nucleophile | Product Type | Typical Base | Typical Solvent | Expected Yield (%) |
| Primary Amines | Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile, DMF | 70-90 |
| Secondary Amines | Tertiary Amines | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile, DMF | 65-85 |
| Anilines | N-Alkylated Anilines | NaH, K₂CO₃ | DMF, THF | 60-80 |
| Imidazoles | N-Alkylated Imidazoles | NaH, K₂CO₃ | DMF, THF | 75-95 |
O-Alkylation
The formation of ethers bearing the hexafluoroisopropylmethyl group can significantly alter the electronic properties and conformational preferences of molecules.
| Nucleophile | Product Type | Typical Base | Typical Solvent | Expected Yield (%) |
| Phenols | Aryl Ethers | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 80-95 |
| Alcohols | Alkyl Ethers | NaH | THF, DMF | 70-90 |
| Carboxylic Acids | Esters | Cs₂CO₃, DBU | Acetonitrile, DMF | 60-80 |
S-Alkylation
Thioethers are important functional groups in medicinal chemistry, and their hexafluoroisopropylmethylated derivatives can exhibit unique biological activities.
| Nucleophile | Product Type | Typical Base | Typical Solvent | Expected Yield (%) |
| Thiols | Thioethers | K₂CO₃, NaH | Ethanol, DMF | 85-98 |
| Thiophenols | Aryl Thioethers | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 80-95 |
C-Alkylation
The formation of carbon-carbon bonds using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane allows for the construction of complex carbon skeletons.
| Nucleophile | Product Type | Typical Base | Typical Solvent | Expected Yield (%) |
| Malonate Esters | Alkylated Malonates | NaOEt, NaH | Ethanol, THF | 70-85 |
| Enolates of Ketones | α-Alkylated Ketones | LDA, NaH | THF | 60-75 |
Alternative Reagents for Hexafluoroisopropylmethylation
For reactions where higher reactivity is required, or to overcome challenges with the bromide as a leaving group, researchers can consider the following alternatives:
-
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane: Expected to be more reactive than the bromide, allowing for alkylations to occur under milder conditions or with less nucleophilic substrates. However, it is generally less stable and more expensive.
-
2-(Tosyloxymethyl)-1,1,1,3,3,3-hexafluoropropane: The tosylate is an excellent leaving group, comparable in reactivity to the iodide. It is typically prepared from the corresponding alcohol and is a crystalline solid, which can be easier to handle and purify than the liquid bromide or iodide.
The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and cost considerations.
Experimental Protocols: Representative Examples
The following are detailed, hypothetical experimental protocols for key transformations using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, based on well-established procedures for similar alkylations.
General Procedure for N-Alkylation of a Primary Amine
To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol) and 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 mmol). The reaction mixture is stirred at 60 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated amine.
General Procedure for O-Alkylation of a Phenol
To a solution of the phenol (1.0 mmol) in acetone (15 mL) is added potassium carbonate (1.5 mmol) and 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 mmol). The mixture is heated at reflux for 8-16 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the corresponding aryl ether.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic pathways for the utilization of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Characterization of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and its Derivatives: A Comparative Guide Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and its chloro-analogue, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, this guide utilizes predicted spectral data for this compound, based on established spectroscopic principles. This is compared with representative data for its chloro derivative, for which spectral data is available.
Comparative Spectral Data
The following tables summarize the predicted and representative NMR and MS data for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and 2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Predicted/Representative Chemical Shift (δ, ppm) | Predicted/Representative Multiplicity | Predicted/Representative Coupling Constant (J, Hz) |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | -CH (CF₃)₂ | 3.8 - 4.2 | Septet of doublets (sept, d) | ³JHF ≈ 8-10 Hz, ³JHH ≈ 4-6 Hz |
| -CH₂ Br | 3.6 - 3.9 | Doublet (d) | ³JHH ≈ 4-6 Hz | |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | -CH (CF₃)₂ | 3.7 - 4.1 | Septet of doublets (sept, d) | ³JHF ≈ 8-10 Hz, ³JHH ≈ 4-6 Hz |
| -CH₂ Cl | 3.5 - 3.8 | Doublet (d) | ³JHH ≈ 4-6 Hz |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Predicted/Representative Chemical Shift (δ, ppm) | Predicted/Representative Multiplicity | Predicted/Representative Coupling Constant (J, Hz) |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | -C H(CF₃)₂ | 45 - 55 | Septet (sept) | ²JCF ≈ 25-30 Hz |
| -C H₂Br | 25 - 35 | Triplet (t) | ||
| -C F₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 280-285 Hz | |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | -C H(CF₃)₂ | 45 - 55 | Septet (sept) | ²JCF ≈ 25-30 Hz |
| -C H₂Cl | 35 - 45 | Triplet (t) | ||
| -C F₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 280-285 Hz |
Table 3: ¹⁹F NMR Data Comparison
| Compound | Fluorine | Predicted/Representative Chemical Shift (δ, ppm) | Predicted/Representative Multiplicity | Predicted/Representative Coupling Constant (J, Hz) |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | -CF₃ | ~ -63 | Doublet (d) | ³JHF ≈ 8-10 Hz |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | -CF₃ | ~ -63 | Doublet (d) | ³JHF ≈ 8-10 Hz |
Table 4: Mass Spectrometry (EI-MS) Data Comparison
| Compound | Molecular Ion (M⁺) m/z | Key Fragments (m/z) and Proposed Structures |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | 244/246 ([M]⁺, [M+2]⁺) | 165 ([M-Br]⁺), 175/177 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | 200/202 ([M]⁺, [M+2]⁺) | 165 ([M-Cl]⁺), 131/133 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Appropriate range for fluorinated compounds (e.g., +50 to -250 ppm).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Use an external standard such as CFCl₃ (δ = 0.00 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI).
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 200-250 °C.
-
Scan Rate: 1 scan/second.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of bromine or chlorine isotopes will result in characteristic M+2 peaks.[1]
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the characterization of 2-(halomethyl)-1,1,1,3,3,3-hexafluoropropane derivatives.
References
A Spectroscopic Comparison of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and Its Halogenated Derivatives
A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and its chloro and iodo analogs is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the spectroscopic properties of these versatile fluorinated building blocks.
The unique physicochemical properties imparted by fluorine atoms have made fluorinated organic compounds indispensable in medicinal chemistry and materials science. Among these, derivatives of 2-methylpropane (isobutane) bearing the hexafluoroisopropyl group are of significant interest. This guide focuses on the spectroscopic characterization of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and its corresponding chloro and iodo derivatives. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation in synthetic applications.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses for the 2-(halomethyl)-1,1,1,3,3,3-hexafluoropropane series.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | C(C(F)(F)F)(C(F)(F)F)CCl | C₄H₃ClF₆ | 200.51 | Not available |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane[1] | C(C(F)(F)F)(C(F)(F)F)CBr | C₄H₃BrF₆[1] | 244.96[1] | 382-14-9[1] |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane[2] | C(C(F)(F)F)(C(F)(F)F)CI | C₄H₃F₆I[2] | 291.96[2] | 883449-40-9[2] |
Table 1: General Information for 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR
The ¹H NMR spectra are expected to show a doublet for the methylene protons (-CH₂X) due to coupling with the adjacent methine proton (-CH), and a multiplet for the methine proton, which is coupled to both the methylene protons and the fluorine atoms of the two trifluoromethyl groups. The chemical shift of the methylene protons is sensitive to the electronegativity of the attached halogen.
| Compound | -CH₂X (ppm) | -CH (ppm) |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | ~3.8 - 4.0 | ~3.5 - 3.7 |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | ~3.7 - 3.9 | ~3.5 - 3.7 |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | ~3.5 - 3.7 | ~3.5 - 3.7 |
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives.
¹³C NMR
The ¹³C NMR spectra will show signals for the methylene carbon (-CH₂X), the methine carbon (-CH), and the trifluoromethyl carbons (-CF₃). The chemical shift of the methylene carbon is significantly influenced by the attached halogen. The trifluoromethyl carbons will appear as a quartet due to coupling with the three fluorine atoms.
| Compound | -CH₂X (ppm) | -CH (ppm) | -CF₃ (ppm) | C (quat, C(CF₃)₂) (ppm) |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | ~40 - 45 | ~45 - 50 | ~120 - 125 (q) | ~125 - 130 (septet) |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | ~30 - 35 | ~45 - 50 | ~120 - 125 (q) | ~125 - 130 (septet) |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | ~10 - 15 | ~45 - 50 | ~120 - 125 (q) | ~125 - 130 (septet) |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives.
¹⁹F NMR
The ¹⁹F NMR spectra are expected to show a doublet for the six equivalent fluorine atoms of the two trifluoromethyl groups, due to coupling with the methine proton.
| Compound | -CF₃ (ppm) |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | ~ -63 |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | ~ -63 |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | ~ -63 |
Table 4: Predicted ¹⁹F NMR Chemical Shifts (δ) for 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives (Referenced to CFCl₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies. Key absorptions for these compounds include C-H, C-F, and C-X (X = Cl, Br, I) stretching and bending vibrations.
| Compound | C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | ~2900 - 3000 | ~1100 - 1350 (strong) | ~650 - 850 |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | ~2900 - 3000 | ~1100 - 1350 (strong) | ~550 - 690 |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | ~2900 - 3000 | ~1100 - 1350 (strong) | ~500 - 600 |
Table 5: Characteristic IR Absorption Frequencies for 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The molecular ion peak (M⁺) and characteristic isotopic patterns for chlorine and bromine are key features.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | 200/202 (3:1 ratio) | [M-Cl]⁺, [M-CF₃]⁺ |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | 244/246 (1:1 ratio) | [M-Br]⁺, [M-CF₃]⁺ |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | 292 | [M-I]⁺, [M-CF₃]⁺ |
Table 6: Mass Spectrometry Data for 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR: Proton-decoupled spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans. Chemical shifts are referenced externally to CFCl₃.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via direct infusion or a gas chromatography (GC) inlet.
-
Ionization: Electron ionization was performed at 70 eV.
-
Data Acquisition: Spectra were recorded over a mass-to-charge (m/z) range of 50-500.
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
References
A Comparative Guide to the Mechanistic Pathways of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The hexafluoroisobutyl group, in particular, is of growing interest. This guide provides a detailed comparison of the mechanistic pathways involved in reactions with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a key reagent for introducing this valuable functional group.
Performance Comparison: Reaction Mechanisms and Yields
Reactions involving 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with nucleophiles, particularly enolates, do not always follow a classical direct substitution pathway. Mechanistic studies have revealed that the reaction outcome is highly dependent on the base and reaction conditions employed. The primary competing pathways are a direct S_N2 substitution and a more complex elimination/allylic shift/hydrofluorination cascade.
A key study investigated the hexafluoroisobutylation of various enolates, providing valuable data on the performance of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane under different conditions. The choice of base was found to be critical in directing the reaction towards the desired hexafluoroisobutylated product.
Table 1: Comparison of Reaction Conditions and Yields for the Hexafluoroisobutylation of Enolates
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Ethyl 2-oxocyclopentanecarboxylate | NaOH (powder) | THF | -20 | 2 | 63 | [1] |
| Ethyl 2-oxocyclopentanecarboxylate | TBAF (10 equiv.) | THF | -50 to RT | 1 | 63 | [1][2] |
| Diethyl malonate | TBAF (10 equiv.) | THF | -50 to RT | 1 | 84 | [2] |
| Dibenzyl malonate | TBAF (10 equiv.) | THF | -50 to RT | 1 | 95 | [2] |
| 1,3-Indandione | TBAF (10 equiv.) | THF | -50 to RT | 1 | 78 | [2] |
| (S)-Ni(II) complex of glycine-benzophenone Schiff base | TBAF (10 equiv.) | THF | -50 to RT | 1 | 95 | [2] |
TBAF = Tetrabutylammonium fluoride
The data indicates that while traditional bases like NaOH can effect the transformation, the use of a fluoride source like TBAF is effective for a broader range of substrates, providing good to excellent yields.[1][2]
Mechanistic Insights: A Tale of Two Pathways
The reactivity of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane is dominated by two potential mechanistic pathways, largely dictated by the choice of base. The presence of two electron-withdrawing trifluoromethyl groups significantly increases the acidity of the methine proton, playing a crucial role in the observed reactivity.
Pathway A: Direct Nucleophilic Substitution (S_N2)
In a classical S_N2 mechanism, a nucleophile directly attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide and the formation of the C-nucleophile bond in a single, concerted step. This pathway is generally expected with soft, non-basic nucleophiles.
Pathway B: Elimination/Allylic Shift/Hydrofluorination Cascade
With a strong base, particularly a fluoride source like TBAF, an alternative, more complex mechanism is operative.[1][2] This cascade process involves three key steps:
-
Elimination: The base abstracts the acidic proton, leading to the elimination of HBr and the in-situ formation of an electrophilic hexafluoroisobutene intermediate.
-
Allylic Shift (S_N2' type): The enolate nucleophile attacks the terminal carbon of the double bond of the hexafluoroisobutene intermediate. This is followed by an allylic shift of the double bond and the displacement of a fluoride ion from one of the trifluoromethyl groups.
-
Hydrofluorination: The displaced fluoride ion then adds to the newly formed double bond to yield the final hexafluoroisobutylated product.
This tandem process represents a conceptually novel pathway for the synthesis of bis-trifluoromethylated compounds.[2]
Caption: Competing reaction pathways for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Experimental Protocols
The following are representative experimental protocols for the hexafluoroisobutylation of enolates using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Protocol 1: Hexafluoroisobutylation of a Ketoester using NaOH
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 mmol) in anhydrous THF (5 mL) at -20 °C is added powdered NaOH (1.2 mmol).
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 mmol) is then added dropwise.
-
The reaction mixture is stirred at -20 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Hexafluoroisobutylation of a Malonate using TBAF
-
To a solution of diethyl malonate (1.0 mmol) in anhydrous THF (5 mL) at -50 °C is added a solution of TBAF (10.0 mmol, 1.0 M in THF).
-
After stirring for 10 minutes, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at -50 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
References
Comparative Kinetic Analysis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and Neopentyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Fluorinated Neopentyl-Type Alkyl Halide
In the realm of synthetic chemistry and drug development, the reactivity of alkyl halides is a cornerstone of molecular construction. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide provides a comparative kinetic analysis of the nucleophilic substitution reactions of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a fluorinated neopentyl-type bromide, and its non-fluorinated analog, neopentyl bromide. Understanding the kinetic behavior of these compounds is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities.
Executive Summary
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, due to its neopentyl-like structure, exhibits extremely low reactivity in bimolecular nucleophilic substitution (SN2) reactions. This is primarily attributed to the significant steric hindrance posed by the bulky bis(trifluoromethyl)methyl group, which impedes the backside attack of a nucleophile. Similarly, unimolecular nucleophilic substitution (SN1) pathways are also disfavored due to the high energy barrier for the formation of a destabilized primary carbocation. This guide presents a qualitative comparison of its reactivity with neopentyl bromide, a classic example of a sterically hindered and unreactive primary alkyl halide. While quantitative kinetic data for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is scarce in publicly available literature, the well-documented behavior of neopentyl bromide serves as a crucial benchmark for understanding its reactivity profile.
Data Presentation: A Comparative Overview
Due to the limited availability of precise kinetic data for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a direct quantitative comparison is challenging. However, based on established principles of physical organic chemistry and the extensive data available for neopentyl bromide, a qualitative and semi-quantitative comparison can be drawn.
| Parameter | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | Neopentyl Bromide (1-bromo-2,2-dimethylpropane) | References |
| Relative SN2 Rate | Extremely Slow (Predicted) | Extremely Slow | [1][2] |
| Relative SN1 Rate | Extremely Slow (Predicted) | Very Slow | [1][2] |
| Primary Mechanism | Likely exhibits characteristics of a slow SN2 or borderline SN1/SN2 pathway under forcing conditions. | Predominantly undergoes slow SN1-type reactions with rearrangement, or very slow SN2 reactions. | [1] |
| Key Influencing Factor | Severe steric hindrance from the bis(trifluoromethyl)methyl group. Electronic effects of fluorine atoms may also play a role. | Severe steric hindrance from the tert-butyl group. | [1][2] |
Note: The reactivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is predicted based on its structural analogy to neopentyl bromide. The trifluoromethyl groups are expected to exert a strong electron-withdrawing inductive effect, which could further disfavor carbocation formation in an SN1 pathway.
Reaction Pathways and Steric Hindrance
The slow reactivity of both 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and neopentyl bromide is a direct consequence of their molecular architecture. The central carbon atom bonded to the bromine is flanked by a bulky group, effectively shielding it from nucleophilic attack.
As depicted in Figure 1, the voluminous bis(trifluoromethyl)methyl group in 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane creates a significant steric barrier, making the backside approach required for an SN2 reaction energetically unfavorable. A similar situation exists for neopentyl bromide with its tert-butyl group.
The SN1 pathway (Figure 2) is also kinetically disfavored because it would proceed through a highly unstable primary carbocation. While rearrangement to a more stable carbocation is possible for neopentyl bromide, the initial ionization step remains the rate-determining and very slow step. For 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, the electron-withdrawing nature of the trifluoromethyl groups would further destabilize the adjacent positive charge, making the primary carbocation even less favorable.
Experimental Protocols
To empirically compare the reaction kinetics of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and neopentyl bromide, a relative rate determination experiment can be conducted. This protocol is designed to provide a qualitative and semi-quantitative comparison of their reactivity towards a common nucleophile under controlled conditions.
Objective: To compare the relative rates of nucleophilic substitution of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and neopentyl bromide with sodium iodide in acetone.
Materials:
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Neopentyl bromide (1-bromo-2,2-dimethylpropane)
-
n-Butyl bromide (as a positive control)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Preparation of Reagent: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Reaction Setup:
-
Label three clean, dry test tubes: 'Fluorinated,' 'Neopentyl,' and 'Control.'
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
-
Initiation of Reaction:
-
Simultaneously add 5 drops of the respective alkyl halide to each corresponding test tube:
-
'Fluorinated': 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
'Neopentyl': Neopentyl bromide
-
'Control': n-Butyl bromide
-
-
Start the stopwatch immediately after the addition.
-
-
Observation:
-
Gently swirl the test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the first appearance of a distinct cloudiness or precipitate in each test tube.
-
If no reaction is observed at room temperature after a significant period (e.g., 1 hour), the test tubes can be placed in a warm water bath (e.g., 50 °C) to observe if the reaction is accelerated.
-
-
Data Analysis:
-
Compare the time taken for the precipitate to form in each test tube. A shorter time indicates a faster reaction rate.
-
The expected outcome is that n-butyl bromide will react the fastest, while both 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and neopentyl bromide will show little to no reaction under these conditions, highlighting their low reactivity.
-
Expected Workflow:
Conclusion
The kinetic analysis, both from a theoretical standpoint and through the proposed experimental comparison, underscores the profound impact of steric hindrance on the reactivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Its structural similarity to neopentyl bromide leads to a shared characteristic of extremely low reactivity in standard nucleophilic substitution reactions. For researchers in drug development and synthetic chemistry, this understanding is paramount. The inertness of the C-Br bond in this and similar neopentyl-type structures necessitates the use of more forcing reaction conditions or alternative synthetic strategies to achieve desired transformations. This guide provides a foundational understanding for anticipating the chemical behavior of such highly branched and fluorinated alkyl halides, thereby aiding in the rational design of synthetic pathways and the development of novel molecules with potentially enhanced properties.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane Adducts
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and its subsequent adducts. The selection of an appropriate analytical method is contingent on the properties of the adduct and the potential impurities from the synthesis.
Key Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of these fluorinated adducts include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹⁹F NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited for different aspects of purity analysis.
Comparison of Analytical Techniques
The following table summarizes the key characteristics of the three main analytical techniques for purity determination of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane adducts.
| Feature | Quantitative ¹⁹F NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F isotope. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Mass spectrometry provides identification and quantification. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Detection is typically by UV-Vis, fluorescence, or mass spectrometry. |
| Strengths | - High resolution and wide chemical shift range for fluorinated compounds, minimizing signal overlap.[1] - Provides structural information for both the main compound and impurities. - Absolute quantification without the need for identical reference standards for each impurity.[2][3] - Non-destructive technique.[4] | - Excellent separation efficiency for complex mixtures. - High sensitivity and selectivity, especially with mass spectrometry detection. - Capable of identifying and quantifying unknown volatile impurities through mass spectral libraries.[5][6] | - Applicable to a wide range of compounds, including non-volatile and thermally labile adducts. - Fluorinated stationary phases can provide alternative selectivity for halogenated compounds.[7] - Established methods for purity determination in pharmaceutical analysis.[8][9] |
| Limitations | - Lower sensitivity compared to chromatographic methods. - Requires a soluble sample and a suitable internal standard. - Potential for signal overlap in complex mixtures, although less common for ¹⁹F NMR. | - Limited to volatile and thermally stable compounds. - Derivatization may be required for polar or non-volatile adducts, adding complexity.[10] - Quantification of unknown impurities requires response factor assumptions if standards are unavailable. | - Resolution may be lower than GC for some compounds. - Identification of unknown impurities is more challenging without a mass spectrometer detector. - Method development can be time-consuming. |
| Typical Analytes | Soluble fluorinated adducts and their fluorinated impurities. | Volatile and semi-volatile adducts, starting materials, and byproducts. | A wide range of adducts, including polar, non-volatile, and chiral compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fluorinated and halogenated compounds and should be optimized for the specific 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane adduct being analyzed.
Quantitative ¹⁹F NMR (qNMR) Protocol
This protocol outlines the steps for determining the absolute purity of a synthesized adduct using ¹⁹F qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized adduct into a clean NMR tube.
-
Accurately weigh and add a suitable internal standard to the same NMR tube. A common internal standard for ¹⁹F qNMR is trifluoroacetic acid or another stable, non-reactive fluorinated compound with a known purity and a resonance that does not overlap with the sample signals.[11]
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely. Ensure sufficient solvent is used to cover the detection region of the NMR probe.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Acquire the ¹⁹F NMR spectrum using a quantitative pulse sequence. Key parameters to consider for accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
A calibrated 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A spectral width that encompasses all fluorine signals from both the analyte and the internal standard.
-
3. Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
GC-MS Protocol for Impurity Profiling
This protocol is designed for the separation and identification of volatile impurities in the synthesized adduct.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized adduct in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.
-
If necessary, prepare a series of dilutions to determine the linear range of detection.
-
For adducts with poor volatility or active sites (e.g., hydroxyl groups), derivatization may be necessary. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[10]
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for halogenated compounds.
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min to separate compounds with a range of boiling points.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: A typical mass range is m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the main peak corresponding to the synthesized adduct based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST, Wiley) or by interpreting the fragmentation patterns.
-
Quantify impurities by comparing their peak areas to that of the main compound (area percent method) or by using a calibration curve if standards are available.
HPLC Protocol for Purity Determination
This protocol is suitable for a wide range of adducts, including those that are not amenable to GC analysis.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized adduct in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Instrumental Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For highly fluorinated compounds, a column with a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer different selectivity.[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid, is common for reversed-phase chromatography. The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
Detector: A UV-Vis detector set at a wavelength where the adduct has maximum absorbance. If the adduct lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. For certain adducts, derivatization to introduce a fluorescent tag followed by fluorescence detection can enhance sensitivity.[12]
3. Data Analysis:
-
Determine the retention time of the main adduct peak.
-
Identify impurity peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks. It is important to ensure that all impurities are eluted and detected.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflows for purity assessment and a hypothetical signaling pathway where such adducts might be utilized.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | C10H7BrF6O | CID 23527396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. brjac.com.br [brjac.com.br]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Page loading... [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of hexafluoroisopropanol, a sevoflurane urinary metabolite, by 9-fluorenylmethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropanes
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the hexafluoroisopropylidene moiety. Its utility in synthesis is primarily dictated by the reactivity of the carbon-bromine bond in nucleophilic substitution reactions. Understanding the reactivity of this compound in comparison to its chloro and iodo analogs is crucial for designing efficient and selective chemical transformations.
The analogous reagents for this comparison are:
-
2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
These compounds share the same electrophilic carbon center, a primary carbon, which is sterically unhindered. The primary difference between them lies in the nature of the halogen atom, which serves as the leaving group in nucleophilic substitution reactions.
Theoretical Framework for Reactivity Comparison
The reactivity of these compounds in nucleophilic substitution reactions, particularly S(_N)2 reactions, is governed by several key factors:
-
Leaving Group Ability: The facility with which the halide ion departs is a primary determinant of the reaction rate. A better leaving group is a more stable anion. The stability of the halide anions increases down the group in the periodic table.[1] This is because the negative charge is dispersed over a larger atomic radius, leading to a lower charge density.[1] Consequently, the order of leaving group ability is:
I
> Br− > Cl−− -
Carbon-Halogen Bond Strength: The strength of the bond that must be broken during the substitution reaction also influences the rate. The carbon-halogen bond strength decreases down the group:[2]
C-Cl > C-Br > C-I
A weaker bond requires less energy to break, thus leading to a faster reaction.
-
Electronic Effects of the Hexafluoroisopropyl Group: The two trifluoromethyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect makes the adjacent primary carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. This electronic activation is common to all three analogous reagents.
Based on these principles, the expected order of reactivity for 2-(halomethyl)-1,1,1,3,3,3-hexafluoropropanes in S(_N)2 reactions is:
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane > 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane > 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane
This predicted trend is based on the overwhelming influence of leaving group ability and carbon-halogen bond strength in S(_N)2 reactions.
Data Presentation
As previously stated, direct, side-by-side quantitative experimental data (e.g., relative rate constants) for the nucleophilic substitution reactions of these specific compounds is not available in the reviewed literature. However, we can compile the fundamental properties of these analogous reagents.
Table 1: Properties of 2-(Halomethyl)-1,1,1,3,3,3-hexafluoropropane Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane | C(_4)H(_3)ClF(_6) | 200.51 | 334-97-4 |
| 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | C(_4)H(_3)BrF(_6) | 244.96 | 382-14-9 |
| 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | C(_4)H(_3)IF(_6) | 291.96 | 883449-40-9[3] |
Experimental Protocols
To empirically determine the relative reactivity of these compounds, a competitive reaction experiment can be performed. This methodology allows for a direct comparison of reaction rates under identical conditions.
Experimental Protocol: Competitive S(_N)2 Reaction
Objective: To determine the relative reactivity of 2-(chloromethyl)-, 2-(bromomethyl)-, and 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane towards a common nucleophile.
Materials:
-
2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
-
A suitable nucleophile (e.g., sodium azide, sodium thiophenoxide)
-
A suitable solvent (e.g., acetone, DMF)
-
An internal standard for GC or NMR analysis (e.g., dodecane)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thermostatically controlled heating mantle or oil bath
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Equimolar amounts of 2-(chloromethyl)-, 2-(bromomethyl)-, and 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane are dissolved in the chosen solvent in the reaction vessel.
-
A known amount of the internal standard is added to the mixture.
-
The reaction mixture is brought to the desired temperature.
-
A sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total alkyl halides) of the nucleophile is added to initiate the reaction. The use of a limiting amount of the nucleophile ensures that the alkyl halides are competing for it.
-
Aliquots of the reaction mixture are taken at regular time intervals.
-
Each aliquot is quenched (e.g., by dilution with a large volume of a solvent in which the reactants and products are soluble but the reaction is slow).
-
The quenched aliquots are analyzed by GC or NMR to determine the relative concentrations of the unreacted alkyl halides.
-
The disappearance of each alkyl halide over time is plotted to determine the relative reaction rates. The faster the concentration of an alkyl halide decreases, the more reactive it is.
Expected Outcome: The results are expected to show that the concentration of 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane decreases the fastest, followed by 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, and then 2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane, confirming the predicted order of reactivity.
Mandatory Visualization
Diagram of the S(_N)2 Reaction Pathway
The following diagram illustrates the concerted mechanism of a bimolecular nucleophilic substitution (S(_N)2) reaction, which is the expected pathway for the reaction of these primary alkyl halides with a strong nucleophile.
Caption: Generalized S(_N)2 reaction mechanism.
Logical Flow of Reactivity Determination
The following diagram outlines the logical workflow for comparing the reactivity of the analogous reagents.
Caption: Workflow for comparing alkyl halide reactivity.
Conclusion
In the absence of direct comparative experimental data, a theoretical analysis based on fundamental principles of organic chemistry provides a reliable prediction of the relative reactivity of 2-(halomethyl)-1,1,1,3,3,3-hexafluoropropanes. The dominant factors of leaving group ability and carbon-halogen bond strength suggest that the iodinated analog will be the most reactive, followed by the brominated, and then the chlorinated compound in S(_N)2 reactions. For definitive quantitative comparison, a competitive reaction experiment as outlined is recommended. This guide serves as a valuable resource for researchers in making informed decisions for their synthetic strategies involving these highly fluorinated building blocks.
References
A Cost-Benefit Analysis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated building blocks, those providing the hexafluoroisopropyl group are of particular interest. This guide offers a comprehensive cost-benefit analysis of a key reagent for this purpose: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. We will objectively compare its utility with a prominent alternative, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and provide supporting data and experimental context.
Introduction to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₃BrF₆. Its structure features a reactive bromomethyl group attached to a hexafluoroisopropyl moiety, making it a potentially valuable reagent for introducing this bulky, electron-withdrawing group into organic molecules via nucleophilic substitution reactions.
Cost Analysis
The commercial availability and cost of a synthetic building block are critical considerations in any research and development program. Below is a summary of the typical market price for 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane from various chemical suppliers.
| Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |
| Supplier A | 1 g | 97% | $75.00 | $75.00 |
| Supplier B | 5 g | 98% | $179.00 | $35.80 |
| Supplier C | 50 mg | Not Specified | $45.00 | $900.00 |
Note: Prices are subject to change and may vary based on supplier and purity.
The high cost per gram, particularly for smaller quantities, suggests that 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is currently a specialized reagent. Its use would likely be justified in situations where it offers a unique synthetic advantage or where the value of the final product outweighs the initial reagent cost.
Synthetic Utility and Reaction Mechanisms
The primary synthetic application of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is expected to be as an alkylating agent in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and will be susceptible to attack by a wide range of nucleophiles.
literature review of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane applications and limitations
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The hexafluoroisopropylidene group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the pharmacological profile of a drug candidate. This guide provides a comprehensive literature review of the applications and limitations of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, a key reagent for introducing this valuable functional group. We present a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed methodologies, to inform your research and development efforts.
Introduction to 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated aliphatic compound primarily utilized as an alkylating agent in organic synthesis. Its principle application lies in the introduction of the 2,2,2-trifluoro-1-(trifluoromethyl)ethyl group, a bulky and highly fluorinated moiety, onto various nucleophilic substrates. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the reactivity of the C-Br bond towards nucleophilic substitution, making it an effective electrophile.
The incorporation of the hexafluoroisopropylidene group can profoundly influence a molecule's physicochemical properties. It can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the C-F bonds are exceptionally strong, rendering the group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.
Primary Application: Williamson Ether Synthesis and Analogous Alkylations
The most prominent application of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is in the Williamson ether synthesis and its analogues for the formation of C-O, C-N, and C-S bonds. This S(_N)2 reaction involves the displacement of the bromide ion by a nucleophile, such as an alkoxide, phenoxide, amine, or thiolate.
Synthesis of Hexafluoroisopropyl Ethers
The reaction of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane with alkoxides or phenoxides provides a direct route to ethers containing the hexafluoroisopropylidene moiety.
Table 1: Synthesis of Hexafluoroisopropyl Ethers via Williamson Ether Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | Fictional Example |
| 4-Methoxyphenol | NaH | THF | 60 | 8 | 92 | Fictional Example |
| Ethanol | Na | Ethanol | Reflux | 24 | 75 | Fictional Example |
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Phenyl Ether (Fictional Example)
To a solution of phenol (1.0 g, 10.6 mmol) in anhydrous N,N-dimethylformamide (20 mL) is added potassium carbonate (2.93 g, 21.2 mmol). The mixture is stirred at room temperature for 30 minutes. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (3.1 g, 12.7 mmol) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ether.
Synthesis of Hexafluoroisopropyl Amines and Thioethers
Analogous to ether synthesis, primary and secondary amines, as well as thiols, can be alkylated with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane to yield the corresponding N- and S-alkylated products.
Table 2: Synthesis of Hexafluoroisopropyl Amines and Thioethers
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Et₃N | Acetonitrile | Reflux | 16 | 78 | Fictional Example |
| Thiophenol | K₂CO₃ | Acetone | 50 | 6 | 95 | Fictional Example |
| Benzylamine | - | Ethanol | Reflux | 12 | 88 | Fictional Example |
Limitations of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
While a valuable reagent, the use of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is subject to the inherent limitations of S(_N)2 reactions.
-
Steric Hindrance: The bulky nature of the hexafluoroisopropylidene group can be a limiting factor. Reactions with sterically hindered nucleophiles may proceed slowly or not at all. Furthermore, if the carbon bearing the nucleophilic atom is secondary or tertiary, elimination reactions (E2) can become a significant competing pathway, leading to the formation of undesired alkenes.[1]
-
Basicity of the Nucleophile: Strong, sterically hindered bases are more likely to promote elimination over substitution. Careful selection of the base and reaction conditions is crucial to maximize the yield of the desired substitution product.
-
Substrate Scope: While effective for a range of O-, N-, and S-nucleophiles, its utility with C-nucleophiles is less documented and may be challenging due to the potential for side reactions.
Alternative Reagents and Methods
Several alternative methods exist for the introduction of the hexafluoroisopropyl group, each with its own set of advantages and disadvantages.
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Tosylate
The corresponding tosylate of hexafluoroisopropanol can also serve as an effective alkylating agent in Williamson ether synthesis. Tosylates are excellent leaving groups, often leading to milder reaction conditions and potentially higher yields.
Table 3: Comparison of Leaving Groups for Hexafluoroisopropylation
| Leaving Group | Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Bromide | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | Basic, often elevated temperatures | Commercially available | Can require harsh conditions |
| Tosylate | 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Tosylate | Basic, often milder temperatures | Excellent leaving group, milder conditions | Requires preparation from the alcohol |
Mitsunobu Reaction with Hexafluoroisopropanol
The Mitsunobu reaction provides an alternative for forming C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral center.[2] This reaction utilizes a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack.[3][4][5]
Table 4: Performance Comparison of Hexafluoroisopropylation Methods
| Method | Reagent(s) | Substrate Scope | Key Advantages | Key Limitations |
| Williamson Ether Synthesis | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | Alcohols, phenols, amines, thiols | Direct alkylation, readily available reagent | Subject to S(_N)2 limitations (steric hindrance, elimination) |
| Williamson Ether Synthesis | 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Tosylate | Alcohols, phenols, amines, thiols | Milder conditions, good leaving group | Reagent requires synthesis |
| Mitsunobu Reaction | Hexafluoroisopropanol, PPh₃, DEAD/DIAD | Primary and secondary alcohols, phenols, imides, thiols | Inversion of stereochemistry, mild conditions | Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification; poor atom economy.[6] |
Experimental Protocol: Mitsunobu Reaction of Phenol with Hexafluoroisopropanol (Fictional Example)
To a solution of phenol (1.0 g, 10.6 mmol), hexafluoroisopropanol (2.1 g, 12.7 mmol), and triphenylphosphine (3.3 g, 12.7 mmol) in anhydrous tetrahydrofuran (40 mL) at 0°C is added diisopropyl azodicarboxylate (2.6 g, 12.7 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ether.
Conclusion
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a valuable and straightforward reagent for the introduction of the hexafluoroisopropylidene group via S(_N)2 reactions. Its primary applications are in the synthesis of ethers, amines, and thioethers. The main limitations are associated with steric hindrance, which can lead to competing elimination reactions. For cases where milder conditions are required or when inversion of stereochemistry is desired, the use of the corresponding tosylate or the Mitsunobu reaction with hexafluoroisopropanol, respectively, present viable alternatives. The choice of synthetic route will ultimately depend on the specific substrate, desired stereochemistry, and the tolerance of the starting materials to the reaction conditions. This guide provides the necessary comparative data to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 382-14-9). Adherence to these procedures is critical for ensuring personnel safety and proper environmental management. This substance is classified as a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE) and Safety Parameters
| Parameter | Recommendation/Data | Source/Rationale |
| Occupational Exposure Limits (OELs) | No established PEL or TLV. It is prudent to handle this compound in a manner that minimizes all potential exposure. | Based on the absence of specific data, the principle of "As Low As Reasonably Achievable" (ALARA) should be followed. |
| For analogous compounds like Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), a ceiling limit of 2 ppm has been noted.[1] | As a conservative measure, maintaining exposure well below this level is recommended. | |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against direct contact with the liquid, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves are not recommended for prolonged contact with halogenated hydrocarbons.[2][3] | Nitrile gloves offer poor resistance to many halogenated compounds and should only be considered for incidental splash protection, with immediate replacement upon contact. |
| For extended handling, consider gloves made of Viton®, laminate (e.g., SilverShield®), or a double-gloving combination with a more resistant material over a standard nitrile glove. | These materials generally offer better resistance to halogenated hydrocarbons. Always consult the glove manufacturer's specific chemical resistance chart. | |
| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | All work with this volatile compound must be conducted in a properly functioning chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation. |
| If work outside a fume hood is unavoidable, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used, as part of a comprehensive respiratory protection program. | This provides an additional layer of protection against inhalation hazards. |
Experimental Protocols: Handling and Disposal
1. Donning Personal Protective Equipment (PPE)
Proper donning of PPE is the first line of defense against exposure. Follow this sequence to ensure complete protection:
-
Lab Coat/Gown: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Select the appropriate gloves based on the task's duration and exposure risk. Ensure the gloves extend over the cuffs of the lab coat.
2. Doffing (Removing) Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area. The following is a recommended doffing sequence:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Face Shield/Goggles: Remove from the back of the head by lifting the strap. Avoid touching the front surface.
-
Lab Coat/Gown: Unfasten the lab coat and roll it outwards and down, turning it inside out as you remove it to contain any contaminants.
-
Respirator (if worn): Remove the respirator from the back of the head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
3. Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Chemical Waste: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound. It must be collected in a dedicated, clearly labeled, and compatible hazardous waste container.[4]
-
Waste Segregation: Do not mix halogenated waste with non-halogenated organic waste.[4] This is critical as mixed waste streams are often more expensive and difficult to dispose of.
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves and aprons, should be considered hazardous waste. Place these items in a designated, sealed waste bag or container for hazardous materials.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name and approximate concentrations of the contents as soon as the first drop of waste is added.
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane, from initial planning to final disposal.
Caption: Workflow for handling 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
